Product packaging for 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine(Cat. No.:CAS No. 1233026-51-1)

6-Bromo[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B567526
CAS No.: 1233026-51-1
M. Wt: 199.011
InChI Key: NSBUNHOQZFWJHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo[1,2,4]triazolo[1,5-a]pyrazine is a high-value chemical intermediate in medicinal chemistry, primarily used to develop novel therapeutic agents. Its core application is in the discovery of potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors for cancer therapy . Researchers utilize this bromo-substituted triazolopyrazine core as a critical building block to create derivatives that bind to the PARP1 enzyme, which plays a critical role in DNA damage repair . Inhibiting PARP1 is a proven strategy, especially in homologous recombination-deficient cancers (e.g., those with BRCA mutations), through a synthetic lethality mechanism, making this compound vital for developing anticancer drugs to overcome acquired resistance . Beyond PARP1, its versatile, electron-deficient aromatic structure makes it a privileged scaffold for designing molecules that target other biological systems, potentially including kinases and inflammatory pathways, facilitating the creation of potent inhibitors and modulators for diverse research applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN4 B567526 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1233026-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-10-5(1-7-4)8-3-9-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBUNHOQZFWJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NC=NN21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680684
Record name 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233026-51-1
Record name 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromotriazolo[1,5-a]pyrazine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 6-Bromotriazolo[1,5-a]pyrazine, a key intermediate in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the utility of this versatile heterocyclic compound.

Core Chemical Properties

6-Bromotriazolo[1,5-a]pyrazine is a yellowish solid at room temperature.[1] It is a valuable building block in the synthesis of various biologically active molecules, particularly kinase inhibitors.[1] The presence of the bromine atom at the 6-position allows for facile derivatization through cross-coupling reactions, making it a versatile scaffold for creating diverse chemical libraries.[1]

Quantitative Data Summary
PropertyValueSource
CAS Number 1233026-51-1[1]
Molecular Formula C₅H₃BrN₄[2]
Molecular Weight 199.01 g/mol [1]
Appearance Yellowish solid[1]
Solubility Poor in water; Soluble in DMSO and DMF[1]
Thermal Stability Decomposition starts at 220 °C[1]
Storage Sensitive to light; Store at 2-8 °C in an amber vial[1]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of 6-Bromotriazolo[1,5-a]pyrazine in research and development. The following sections provide generalized procedures for its synthesis, purification, and a key synthetic application.

Synthesis of 6-Bromotriazolo[1,5-a]pyrazine

While a specific detailed protocol for 6-Bromotriazolo[1,5-a]pyrazine was not found in the public domain, a general synthesis for a related compound, 6-bromo-2-methyl[1][3][4]triazolo[1,5-a]pyridine, can be adapted. This synthesis involves the cyclization of a substituted aminopyridine precursor.

General Procedure (Adapted):

  • A solution of the appropriate aminopyrazine precursor is prepared in a suitable solvent (e.g., ethanol).

  • A cyclizing agent is added, and the reaction mixture is heated under reflux for a specified period.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified as described in the following section.

Purification Protocol

Purification of the crude 6-Bromotriazolo[1,5-a]pyrazine is essential to remove unreacted starting materials and byproducts.

Recrystallization:

  • Dissolve the crude solid in a minimal amount of a hot solvent in which the compound has high solubility (e.g., ethanol or a mixture of chloroform and hexane).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Analytical Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the triazolopyrazine ring system.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom on the 6-Bromotriazolo[1,5-a]pyrazine scaffold is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl or heteroaryl groups.

Representative Protocol:

  • To a reaction vessel, add 6-Bromotriazolo[1,5-a]pyrazine, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture at a specified temperature (typically 80-100 °C) for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_product Final Product 6-Bromotriazolo[1,5-a]pyrazine 6-Bromotriazolo[1,5-a]pyrazine Combine_Reactants Combine Reactants in Reaction Vessel 6-Bromotriazolo[1,5-a]pyrazine->Combine_Reactants Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Combine_Reactants Pd_Catalyst Pd_Catalyst Pd_Catalyst->Combine_Reactants Base Base Base->Combine_Reactants Solvent Solvent Solvent->Combine_Reactants Degas Degas with Inert Gas Combine_Reactants->Degas Heat Heat and Stir Degas->Heat Aqueous_Workup Aqueous Workup Heat->Aqueous_Workup Extraction Extraction with Organic Solvent Aqueous_Workup->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Aryl-Substituted Triazolopyrazine Purification->Final_Product

Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Context: Targeting the PI3K/Akt/mTOR Signaling Pathway

The triazolopyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Derivatives of nitrogen-containing heterocycles, including triazines, have shown inhibitory activity against the PI3K/Akt/mTOR signaling pathway.[5] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5]

Inhibitors targeting this pathway can prevent the phosphorylation cascade that leads to uncontrolled cell growth. A hypothetical inhibitor derived from the 6-Bromotriazolo[1,5-a]pyrazine scaffold could be designed to bind to the ATP-binding pocket of one of the key kinases in this pathway, such as PI3K, Akt, or mTOR, thereby blocking its activity.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth _4EBP1->Cell_Growth Inhibitor Triazolopyrazine Derivative (Hypothetical Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Conclusion

6-Bromotriazolo[1,5-a]pyrazine is a highly valuable and versatile chemical intermediate with significant potential in drug discovery and medicinal chemistry. Its adaptable scaffold, particularly its utility in Suzuki-Miyaura cross-coupling reactions, allows for the synthesis of a wide range of derivatives. The demonstrated link between related heterocyclic structures and the inhibition of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores the importance of this compound in the development of novel therapeutics. This guide provides a foundational resource for researchers looking to leverage the chemical properties of 6-Bromotriazolo[1,5-a]pyrazine in their scientific endeavors.

References

Technical Guide: 6-Bromotriazolo[1,5-a]pyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1233026-51-1

This technical guide provides an in-depth overview of 6-Bromotriazolo[1,5-a]pyrazine, a key intermediate in the development of targeted therapeutics. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and its application in the creation of potent kinase inhibitors, particularly those targeting the Janus kinase (JAK) signaling pathway.

Core Compound Data

The fundamental physicochemical properties of 6-Bromotriazolo[1,5-a]pyrazine are summarized below, providing essential information for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 1233026-51-1[1]
Molecular Formula C₅H₃BrN₄[1]
Molecular Weight 199.01 g/mol [1]
Physical State Solid
Purity Typically ≥98%

Synthetic Protocols

A plausible synthetic route, adapted from methodologies for related heterocyclic systems, is outlined below. This should be considered a general guideline and may require optimization.

Hypothetical Synthesis of 6-Bromotriazolo[1,5-a]pyrazine

A potential synthetic approach could involve the reaction of a substituted aminopyrazine with a reagent that provides the remaining atoms for the triazole ring, followed by cyclization. For instance, the synthesis could start from 2-amino-5-bromopyrazine.

Step 1: Formation of an N-(pyrazinyl)formamidoxime intermediate

The starting material, 2-amino-5-bromopyrazine, would be reacted with a suitable reagent to form an intermediate capable of cyclization.

Step 2: Cyclization to form the triazolo[1,5-a]pyrazine ring

The intermediate from Step 1 would then be subjected to cyclization conditions, often involving a dehydrating agent or thermal treatment, to yield 6-Bromotriazolo[1,5-a]pyrazine.

Application in Kinase Inhibitor Synthesis: A Focus on JAK Inhibitors

The triazolo[1,5-a]pyrazine scaffold is a recognized pharmacophore in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes. 6-Bromotriazolo[1,5-a]pyrazine serves as a versatile building block, with the bromine atom providing a reactive handle for derivatization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the final inhibitor.

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine-mediated signaling via the JAK-STAT pathway. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers. Consequently, the development of JAK inhibitors is a significant area of therapeutic research.

Below is a representative experimental workflow for the synthesis of a hypothetical JAK1 inhibitor using 6-Bromotriazolo[1,5-a]pyrazine as a key intermediate.

G cluster_synthesis Synthesis of JAK1 Inhibitor Start 6-Bromotriazolo[1,5-a]pyrazine Suzuki Suzuki-Miyaura Coupling (Pd catalyst, base) Start->Suzuki Reagent Arylboronic Acid/Ester Reagent->Suzuki Intermediate 6-Aryl-triazolo[1,5-a]pyrazine Suzuki->Intermediate Modification Further Functionalization (e.g., amination, etc.) Intermediate->Modification Final_Product Final JAK1 Inhibitor Modification->Final_Product

Synthetic Workflow for a JAK1 Inhibitor.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction to functionalize the 6-position of the triazolo[1,5-a]pyrazine core.

Materials:

  • 6-Bromotriazolo[1,5-a]pyrazine

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 6-Bromotriazolo[1,5-a]pyrazine (1 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-triazolo[1,5-a]pyrazine.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a potential inhibitor is synthesized, its biological activity is assessed. An in vitro kinase assay is a standard method to determine the inhibitory potency of a compound against a specific kinase, such as JAK1. The following workflow illustrates a typical luminescence-based kinase inhibition assay.

G cluster_assay In Vitro Kinase Inhibition Assay Compound Synthesized Inhibitor (Serial Dilution) Incubation1 Pre-incubation (Inhibitor + Kinase/Substrate) Compound->Incubation1 Kinase_Substrate JAK1 Enzyme + Substrate Kinase_Substrate->Incubation1 ATP ATP Reaction Initiate Kinase Reaction (Add ATP) ATP->Reaction Incubation1->Reaction Detection Stop Reaction & Add Detection Reagent Reaction->Detection Readout Measure Luminescence Detection->Readout Analysis Data Analysis (IC50 determination) Readout->Analysis

Workflow for a Luminescence-Based Kinase Assay.
Experimental Protocol: JAK1 Inhibition Assay (Luminescence-based)

This protocol provides a general outline for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against JAK1.

Materials:

  • Recombinant human JAK1 enzyme

  • Peptide substrate for JAK1

  • ATP

  • Kinase assay buffer

  • Test compound (synthesized inhibitor)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Transfer a small volume of each dilution to the wells of a 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor or no enzyme).

  • Enzyme/Substrate Addition: Prepare a solution of JAK1 enzyme and its peptide substrate in kinase assay buffer. Add this solution to each well containing the test compound.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

  • Initiation of Kinase Reaction: Add a solution of ATP in kinase assay buffer to all wells to start the phosphorylation reaction. The final ATP concentration should be near the Kₘ for JAK1.

  • Kinase Reaction: Incubate the plate at room temperature for a set time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP back to ATP to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The JAK-STAT Signaling Pathway

The synthesized inhibitors target the JAK family of kinases, which are central components of the JAK-STAT signaling pathway. Understanding this pathway is crucial for appreciating the mechanism of action of these inhibitors.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive Recruitment JAK->Receptor Phosphorylation JAK->JAK JAK->STAT_inactive Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

References

An In-depth Technical Guide to the Synthesis of 6-Bromotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the potential synthetic pathways for 6-bromotriazolo[1,5-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct, published synthetic procedures for this specific molecule, this document outlines the most plausible synthesis routes based on established methodologies for analogous triazolo-fused heterocyclic systems. The information presented herein is intended to serve as a foundational resource for researchers aiming to synthesize 6-bromotriazolo[1,5-a]pyrazine and its derivatives.

Introduction

6-Bromotriazolo[1,5-a]pyrazine, with the CAS Number 1233026-51-1, is a halogenated nitrogen-containing heterocyclic compound. The triazolo[1,5-a]pyrazine scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and central nervous system agents. The presence of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.

This guide explores two primary logical synthetic approaches to 6-bromotriazolo[1,5-a]pyrazine:

  • Pathway A: Cyclization of 2-Amino-5-bromopyrazine

  • Pathway B: Electrophilic Bromination of[1][2][3]triazolo[1,5-a]pyrazine

Detailed hypothetical experimental protocols for each pathway are provided, along with a discussion of the underlying chemical principles and potential optimization strategies.

Plausible Synthesis Pathways

The following sections detail the two most probable synthetic routes to 6-bromotriazolo[1,5-a]pyrazine. While direct experimental data for this specific compound is scarce in publicly available literature, the proposed methods are based on well-established and frequently utilized reactions in heterocyclic chemistry.

Pathway A: Cyclization of 2-Amino-5-bromopyrazine

This approach involves the construction of the triazole ring onto a pre-existing brominated pyrazine core. The key starting material for this pathway is 2-amino-5-bromopyrazine. The general workflow for this pathway is depicted below.

G cluster_start Starting Material cluster_reagent Reagent for Triazole Formation cluster_product Product 2-Amino-5-bromopyrazine 2-Amino-5-bromopyrazine Intermediate Intermediate 2-Amino-5-bromopyrazine->Intermediate Formylating/Cyclizing Agent Formylating/Cyclizing Agent Formylating/Cyclizing Agent->Intermediate 6-Bromotriazolo[1,5-a]pyrazine 6-Bromotriazolo[1,5-a]pyrazine Intermediate->6-Bromotriazolo[1,5-a]pyrazine Cyclization

Figure 1: General workflow for the synthesis of 6-bromotriazolo[1,5-a]pyrazine via cyclization.

This protocol is a representative example and may require optimization.

Step 1: N-Formylation of 2-Amino-5-bromopyrazine

  • To a solution of 2-amino-5-bromopyrazine (1.0 eq) in an appropriate solvent such as triethyl orthoformate or a mixture of formic acid and acetic anhydride, add the formylating agent.

  • Heat the reaction mixture at a suitable temperature (e.g., reflux) for a period of 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude N-(5-bromopyrazin-2-yl)formamide intermediate.

Step 2: Oxidative Cyclization

  • Dissolve the crude N-(5-bromopyrazin-2-yl)formamide intermediate in a suitable solvent, such as ethanol or acetic acid.

  • Add a suitable oxidizing agent, for example, lead tetraacetate or N-iodosuccinimide, portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for 1-6 hours.

  • Monitor the formation of the product by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromotriazolo[1,5-a]pyrazine.

The following table presents hypothetical quantitative data for Pathway A, based on typical yields for similar reactions.

ParameterValue
Starting Material2-Amino-5-bromopyrazine
Molar Ratio (Amine:Formylating Agent)1 : 1.2
Molar Ratio (Intermediate:Oxidizing Agent)1 : 1.1
Reaction Time (Step 1)4 hours
Reaction Temperature (Step 1)120 °C
Reaction Time (Step 2)3 hours
Reaction Temperature (Step 2)25 °C
Overall Yield60-75%
Purity (after chromatography)>95%
Pathway B: Electrophilic Bromination of[1][2][3]triazolo[1,5-a]pyrazine

This alternative pathway involves the direct bromination of the pre-formed[1][2][3]triazolo[1,5-a]pyrazine ring system. The success of this approach depends on the reactivity of the heterocyclic core towards electrophilic substitution and the regioselectivity of the bromination.

G cluster_start Starting Material cluster_reagent Brominating Agent cluster_product Product [1,2,4]triazolo[1,5-a]pyrazine [1,2,4]triazolo[1,5-a]pyrazine 6-Bromotriazolo[1,5-a]pyrazine 6-Bromotriazolo[1,5-a]pyrazine [1,2,4]triazolo[1,5-a]pyrazine->6-Bromotriazolo[1,5-a]pyrazine N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->6-Bromotriazolo[1,5-a]pyrazine Electrophilic Aromatic Substitution

Figure 2: General workflow for the synthesis of 6-bromotriazolo[1,5-a]pyrazine via electrophilic bromination.

This protocol is a representative example and will likely require significant optimization to control regioselectivity.

  • To a solution of[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-24 hours.

  • Monitor the reaction progress by TLC or LC-MS to observe the formation of the product and consumption of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, which may also be necessary to separate isomeric products, to yield 6-bromotriazolo[1,5-a]pyrazine.

The following table presents hypothetical quantitative data for Pathway B. The yield is expected to be variable due to potential regioselectivity issues.

ParameterValue
Starting Material[1][2][3]triazolo[1,5-a]pyrazine
Molar Ratio (Heterocycle:NBS)1 : 1.1
Reaction Time12 hours
Reaction Temperature25 °C
Overall Yield40-60% (may vary)
Purity (after chromatography)>95%

Conclusion

This technical guide has outlined two plausible and logical synthetic pathways for the preparation of 6-bromotriazolo[1,5-a]pyrazine. Pathway A, involving the cyclization of 2-amino-5-bromopyrazine, is likely to be the more regioselective and higher-yielding approach. Pathway B, the direct bromination of the parent heterocycle, offers a more direct route but may present challenges in controlling the position of bromination. The provided hypothetical experimental protocols and quantitative data serve as a starting point for researchers to develop a robust and efficient synthesis of this valuable chemical intermediate. Further experimental validation and optimization are necessary to establish a definitive and scalable synthetic procedure.

References

6-Bromotriazolo[1,5-a]pyrazine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 6-Bromotriazolo[1,5-a]pyrazine, a key intermediate in medicinal chemistry. Understanding these fundamental physicochemical properties is critical for its effective use in drug discovery and development, from reaction optimization and formulation to storage and handling.

Core Properties of 6-Bromotriazolo[1,5-a]pyrazine

PropertyValueSource
Molecular Formula C₅H₃BrN₄[1]
Molecular Weight ~199.01 g/mol [1]
Appearance Yellowish solid[2]
CAS Number 1233026-51-1[2]

Solubility Profile

6-Bromotriazolo[1,5-a]pyrazine exhibits poor solubility in aqueous solutions. However, it is readily soluble in common polar aprotic organic solvents.[2] While specific quantitative solubility data is not widely published, its behavior is summarized in the table below.

SolventSolubility
WaterPoor
Dimethyl Sulfoxide (DMSO)Readily Soluble
Dimethylformamide (DMF)Readily Soluble
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic equilibrium solubility of 6-Bromotriazolo[1,5-a]pyrazine in aqueous media.

Materials:

  • 6-Bromotriazolo[1,5-a]pyrazine

  • Phosphate buffered saline (PBS), pH 7.4

  • Purified water

  • Orbital shaker

  • Centrifuge

  • HPLC-UV system

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions of 6-Bromotriazolo[1,5-a]pyrazine in a suitable organic solvent (e.g., DMSO) at known concentrations.

  • Add an excess amount of solid 6-Bromotriazolo[1,5-a]pyrazine to a known volume of the desired aqueous medium (e.g., PBS pH 7.4) in a sealed container.

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted supernatant by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Construct a calibration curve using the standard solutions to quantify the concentration in the sample.

  • The determined concentration represents the thermodynamic solubility of the compound in the tested medium.

Stability Profile

6-Bromotriazolo[1,5-a]pyrazine is a stable solid under recommended storage conditions, though it exhibits sensitivity to light and elevated temperatures.

ConditionObservationRecommended Storage
Temperature Thermogravimetric analysis indicates decomposition starting at 220°C.[2]For long-term storage, 2-8°C is recommended.[2] Some suppliers suggest -20°C for maximum product recovery.
Light The compound is sensitive to light.[2]Store in an amber, light-resistant container.[2]
Experimental Protocol for Assessing Photostability

This protocol is designed to evaluate the stability of 6-Bromotriazolo[1,5-a]pyrazine upon exposure to light, following ICH Q1B guidelines.

Materials:

  • 6-Bromotriazolo[1,5-a]pyrazine (solid and in solution)

  • Photostability chamber with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white and near-UV lamps)

  • Quartz cuvettes or other transparent containers

  • Amber vials

  • HPLC-UV system

Procedure:

  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

    • Solution State: Prepare a solution of known concentration in a suitable solvent (e.g., acetonitrile/water). Place the solution in a quartz cuvette. Prepare a "dark control" sample in an amber vial.

  • Exposure:

    • Place the samples and their corresponding dark controls in the photostability chamber.

    • Expose the samples to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • At appropriate time intervals, withdraw samples and their dark controls.

    • Analyze the samples by a validated stability-indicating HPLC-UV method to quantify the parent compound and any degradation products.

    • Compare the chromatograms of the exposed samples with those of the dark controls to identify photodegradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of 6-Bromotriazolo[1,5-a]pyrazine.

    • Assess any changes in physical properties (e.g., appearance, color).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid compound B Add to known volume of aqueous buffer A->B D Agitate at constant temperature (24-48h) B->D C Prepare calibration standards G Analyze by HPLC-UV C->G E Centrifuge to pellet solid D->E F Collect and dilute supernatant E->F F->G H Quantify using calibration curve G->H

A flowchart of the shake-flask solubility assay.

Stability_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare solid and solution samples C Place samples in photostability chamber A->C B Prepare corresponding dark controls B->C D Expose to ICH Q1B light conditions C->D E Withdraw samples at time intervals D->E F Analyze by stability-indicating HPLC E->F G Compare exposed vs. dark controls F->G H Calculate percent degradation G->H

A flowchart of the photostability testing protocol.

References

Unlocking the Therapeutic Potential of the Triazolo[1,5-a]pyrazine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct mechanistic data for 6-Bromotriazolo[1,5-a]pyrazine is limited, as it is primarily utilized as a chemical intermediate. This guide provides an in-depth overview of the established and potential mechanisms of action for the broader triazolo[1,5-a]pyrazine scaffold and its close structural isomers, for which significant biological data is available. The information presented herein is intended to serve as a foundational resource for research and development efforts leveraging this versatile heterocyclic system.

Introduction: The Triazolo[1,5-a]pyrazine Core and Its Therapeutic Promise

The triazolo[1,5-a]pyrazine scaffold is a nitrogen-rich heterocyclic system that has garnered considerable attention in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities. While 6-Bromotriazolo[1,5-a]pyrazine itself is a key building block for chemical synthesis, its derivatives and isomeric scaffolds, such as triazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrazines, have demonstrated potent activity as kinase inhibitors, epigenetic modulators, and receptor antagonists. This guide will explore the key mechanisms of action associated with these related compounds, providing a framework for the rational design of novel therapeutics based on the triazolo[1,5-a]pyrazine core.

Potential Mechanisms of Action and Biological Targets

The biological activities of triazolo[1,5-a]pyrazine derivatives and their isomers are diverse, with several key molecular targets and signaling pathways identified.

Kinase Inhibition

A predominant mechanism of action for compounds featuring the triazolopyrimidine and related scaffolds is the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • Janus Kinase 2 (JAK2): Derivatives of the 1,2,4-triazolo[1,5-a]pyridine scaffold have been developed as selective JAK2 inhibitors. The JAK-STAT signaling pathway is critical for cytokine signaling, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases.

  • Transforming Growth Factor-β Type I Receptor (ALK5): Pyrazole derivatives of 4-([1][2]triazolo[1,5-a]pyridin-6-yl) have been identified as potent inhibitors of ALK5, a key mediator in the TGF-β signaling pathway involved in fibrosis and cancer.[3]

  • Other Kinases: The broader class of pyrazine-containing compounds has been shown to inhibit a range of other kinases, including S-phase kinase-associated protein 2 (SKP2) and protein kinase CK2.[4][5]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor Triazolo[1,5-a]pyrazine Derivative (e.g., JAK2 Inhibitor) Inhibitor->JAK

Caption: JAK-STAT signaling pathway and the inhibitory action of a triazolo[1,5-a]pyrazine derivative.

Epigenetic Modulation: LSD1 Inhibition

Derivatives of the isomeric[1][2]triazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1).[6] LSD1 is a key epigenetic enzyme that removes methyl groups from histones, thereby regulating gene expression. Its overexpression is associated with several cancers.

LSD1_Pathway cluster_histone Histone Tail H3K4me2 H3K4me2 (Active Chromatin) LSD1 LSD1 H3K4me2->LSD1 Gene_Expression Gene Expression H3K4me2->Gene_Expression H3K4me1 H3K4me1/0 (Repressed Chromatin) Gene_Repression Gene Repression H3K4me1->Gene_Repression LSD1->H3K4me1 Demethylation Inhibitor Triazolo[1,5-a]pyrimidine Derivative Inhibitor->LSD1

Caption: Mechanism of LSD1 inhibition by triazolo[1,5-a]pyrimidine derivatives.

Adenosine A2A Receptor Antagonism

The triazolo[1,5-a]pyrazine scaffold has been utilized to develop antagonists of the adenosine A2A receptor.[2] These receptors are implicated in a variety of neurological disorders, including Parkinson's disease. Antagonism of A2A receptors can modulate neurotransmission and has shown therapeutic promise.

Antimalarial Activity

Derivatives of the[1][2]triazolo[4,3-a]pyrazine scaffold have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria.[7][8] While the precise mechanism is still under investigation, it is believed to involve disruption of essential parasitic processes.

Quantitative Data Summary

The following tables summarize the reported biological activities of various triazolo[1,5-a]pyrazine derivatives and their isomers.

Table 1: Kinase Inhibitory Activity

Compound ClassTarget KinaseIC50 (µM)Reference
4-([1][2]Triazolo[1,5-a]pyridin-6-yl)pyrazoleALK50.018[3]
1,2,4-Triazolo[1,5-a]pyridineJAK2Varies[9]
Pyrazolo[1,5-a][10][11]triazineCK2Varies (pM)[4]
[1][2]Triazolo[1,5-a]pyrimidineSKP2Varies[5]

Table 2: LSD1 Inhibitory Activity

Compound ClassIC50 (µM)Reference
[1][2]Triazolo[1,5-a]pyrimidine (Compound 5p)0.154[6]
[1][2]Triazolo[1,5-a]pyrimidine (Compound 6i)0.557[6]
[1][10]Triazolo[4,5-d]pyrimidine (Compound 27)0.564[12]

Table 3: Antimalarial Activity

Compound ClassP. falciparum StrainIC50 (µM)Reference
[1][2]Triazolo[4,3-a]pyrazine Derivatives3D7 and Dd20.3 to >20[7][8]

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the biological activity of compounds based on the triazolo[1,5-a]pyrazine scaffold.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.

Workflow Diagram:

Kinase_Assay_Workflow start Start compound_prep Prepare serial dilutions of test compound in DMSO start->compound_prep reaction_setup Add kinase, substrate, and test compound to 96-well plate compound_prep->reaction_setup incubation1 Pre-incubate to allow acompound binding reaction_setup->incubation1 reaction_init Initiate reaction by adding ATP/Mg²⁺ solution incubation1->reaction_init incubation2 Incubate at 30°C reaction_init->incubation2 adp_detection Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubation2->adp_detection incubation3 Incubate at room temperature adp_detection->incubation3 luminescence_gen Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence incubation3->luminescence_gen incubation4 Incubate at room temperature luminescence_gen->incubation4 readout Measure luminescence using a plate reader incubation4->readout analysis Calculate IC50 values readout->analysis end End analysis->end

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound.

  • Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate peptide, and the test compound in a suitable kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP. The final concentration of ATP should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add a Kinase Detection Reagent to convert the produced ADP back to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

LSD1 Inhibition Assay (Fluorometric)

This assay measures the activity of LSD1 by detecting the hydrogen peroxide produced during the demethylation reaction.

Methodology:

  • Substrate Coating: A di-methylated histone H3-K4 peptide substrate is coated onto the wells of a microplate.

  • Enzyme Reaction: Add the purified LSD1 enzyme or nuclear extracts containing LSD1 to the wells, along with various concentrations of the test inhibitor.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for the demethylation reaction to occur.

  • Detection: Add a detection reagent containing a fluorogenic substrate (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine) that reacts with the hydrogen peroxide byproduct in the presence of horseradish peroxidase to produce a fluorescent signal.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorescence microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[14][15]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway following treatment with a test compound.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., total STAT3 or phospho-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.[16][17]

Conclusion

The triazolo[1,5-a]pyrazine scaffold and its isomers represent a privileged structure in medicinal chemistry with a wide range of potential therapeutic applications. The demonstrated activities as kinase inhibitors, epigenetic modulators, and receptor antagonists highlight the versatility of this chemical core. While the specific mechanism of action for 6-Bromotriazolo[1,5-a]pyrazine remains to be fully elucidated, the extensive research on related compounds provides a strong foundation for future drug discovery efforts. This technical guide offers a comprehensive overview of the known biological targets, associated signaling pathways, and essential experimental protocols to aid researchers in the design and evaluation of novel therapeutics based on this promising scaffold.

References

Navigating the Therapeutic Potential of Brominated Triazolo[1,5-a]pyrazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the query focused on the biological activity of 6-Bromotriazolo[1,5-a]pyrazine derivatives, a comprehensive literature search revealed a scarcity of detailed public data on this specific scaffold. It is primarily referenced as a chemical intermediate for further synthesis. To provide a valuable and data-rich technical guide for the intended audience of researchers and drug development professionals, this document will focus on closely related brominated and non-brominated triazolo-fused heterocyclic systems for which substantial biological activity data, experimental protocols, and mechanistic insights are available. The principles, experimental methodologies, and potential signaling pathways discussed herein are highly relevant and adaptable for the study of 6-Bromotriazolo[1,5-a]pyrazine derivatives.

Introduction

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role as a versatile building block in the development of kinase inhibitors and other therapeutic agents. Its structural similarity to purines allows it to interact with a variety of biological targets. The introduction of a bromine atom, as in 6-bromo-[1][2][3]triazolo[1,5-a]pyrazine, offers a strategic handle for synthetic diversification through cross-coupling reactions, enabling the exploration of a wide chemical space to optimize biological activity. This guide summarizes the biological activities of analogous compounds, focusing on their anticancer properties, and provides detailed experimental methodologies and insights into their mechanisms of action.

Anticancer Activity and Kinase Inhibition

Derivatives of triazolo-fused heterocycles have demonstrated significant potential as anticancer agents, often through the inhibition of key protein kinases involved in cell proliferation and survival signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative triazolo-fused heterocyclic derivatives from published studies.

Table 1: Cytotoxic Activity of Pyrazolyl-Triazolo-Thiadiazine Derivatives against MCF-7 Breast Cancer Cells

CompoundStructureIC50 (µM) vs. MCF-7
4b 3-Ethyl-6-(4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl)-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine3.16
4c 6-(4-(2-Naphthoyl)-1-phenyl-1H-pyrazol-3-yl)-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazin-3-thiol2.74
6a 1,2-Bis(3-(4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazin-6-yl)ethane0.39
Erlotinib (Reference Drug)2.51
Roscovitine (Reference Drug)1.9

Data extracted from a study on pyrazolyl[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine derivatives. The study highlights compounds with potent cytotoxicity against the MCF-7 breast cancer cell line.[3]

Table 2: Kinase Inhibitory Activity of Selected Pyrazolyl-Triazolo-Thiadiazine Derivatives

CompoundTarget KinaseIC50 (nM)
6a EGFR19.6
CDK-287.9
Erlotinib EGFR67.3
Roscovitine CDK-267.3

This table showcases the dual inhibitory potential of compound 6a against both Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), suggesting a multi-targeted mechanism of action.[3]

Table 3: Cytotoxic Activity of Pyrazolo[4,3-e][1][2][3]triazolopyrimidine Derivatives

CompoundStructureIC50 (µM) vs. HCC1937IC50 (µM) vs. HeLaIC50 (µM) vs. MCF7
1 Structure not fully specified7.0111.2124.32
2 Structure not fully specified13.7421.0948.28
3 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine15.2118.3331.72

These compounds demonstrated varying levels of cytotoxicity against breast (HCC1937, MCF7) and cervical (HeLa) cancer cell lines.[5]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and advancement of findings in drug discovery.

Synthesis of 6-(Pyrazolyl)-[2][3][4]triazolo[3,4-b][2][4][5]thiadiazine Derivatives

A representative synthetic protocol involves the reaction of a bromoacetylpyrazole intermediate with an amino-triazole-thiol derivative.

  • Reaction Setup: A mixture of 3-Bromoacetyl-4-(2-naphthoyl)-1-phenyl-1H-pyrazole (1 mmol) and the appropriate 4-amino-1,2,4-triazole-3-thiol derivative (1 mmol) is prepared.

  • Solvent and Catalyst: The reactants are dissolved in absolute ethyl alcohol (20 mL), followed by the addition of triethylamine (0.1 mL) as a catalyst.

  • Reaction Conditions: The reaction mixture is refluxed for a period of 5 to 7 hours.

  • Isolation and Purification: After cooling to room temperature, the precipitated solid product is collected by filtration and recrystallized from a DMF/EtOH mixture to yield the final compound.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, Hela) are seeded in 96-well plates and cultured in a suitable medium (e.g., DMEM or RPMI-1640) containing 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: Following incubation, MTT solution (5 µg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in 100 µL of DMSO per well.

  • Data Acquisition: The absorbance is measured at 492 nm with a reference wavelength of 630 nm using an ELISA plate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[6]

Kinase Inhibition Assay

The inhibitory activity against specific kinases can be determined using various commercially available assay kits.

  • Assay Principle: The assay typically measures the amount of ATP consumed during the phosphorylation of a substrate by the target kinase.

  • Procedure: The kinase, substrate, and test compound are incubated in a reaction buffer containing ATP.

  • Detection: After the reaction, a detection reagent is added that selectively measures the amount of remaining ATP, often through a luminescence-based signal. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Mechanism of Action and Signaling Pathways

The anticancer effects of these heterocyclic compounds are often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and apoptosis.

EGFR/AKT Signaling Pathway

Several studies on related compounds point towards the inhibition of the EGFR/AKT signaling pathway as a key mechanism of action.[5]

Below is a diagram illustrating the inhibition of the EGFR/AKT signaling pathway by a representative inhibitor.

EGFR_AKT_Pathway cluster_membrane Cell Membrane Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds and Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Triazolo-fused Inhibitor Inhibitor->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Proliferation Cell Proliferation, Survival, Angiogenesis pAKT->Proliferation Promotes

Caption: Inhibition of the EGFR signaling cascade by a triazolo-fused compound.

Experimental Workflow for Mechanism of Action Studies

The following diagram outlines a typical workflow to investigate the mechanism of action of a novel anticancer compound.

MOA_Workflow Start Synthesized Compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity KinaseScreen Kinase Panel Screening Cytotoxicity->KinaseScreen Active Compounds HitValidation Hit Validation & IC50 Determination KinaseScreen->HitValidation CellBased Cell-Based Assays HitValidation->CellBased InVivo In Vivo Efficacy Studies (Xenograft Models) HitValidation->InVivo Lead Compound Apoptosis Apoptosis Assay (Annexin V/PI) CellBased->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) CellBased->CellCycle WesternBlot Western Blot Analysis (p-EGFR, p-AKT, etc.) CellBased->WesternBlot

Caption: A typical workflow for elucidating the mechanism of action of a novel anticancer agent.

Conclusion

While direct and extensive biological data on 6-Bromotriazolo[1,5-a]pyrazine derivatives remain limited in the public domain, the analysis of structurally related brominated and non-brominated triazolo-fused heterocyclic systems provides a strong foundation for future research. The potent anticancer and kinase inhibitory activities observed in these analogs, coupled with well-defined synthetic routes and bioassay protocols, underscore the therapeutic potential of this chemical class. Future work should focus on the synthesis and systematic biological evaluation of a library of 6-Bromotriazolo[1,5-a]pyrazine derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The experimental and mechanistic frameworks presented in this guide offer a robust starting point for these endeavors.

References

Spectroscopic Data for 6-Bromotriazolo[1,5-a]pyrazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

Compound Name 6-Bromotriazolo[1,5-a]pyrazine
CAS Number 1233026-51-1
Molecular Formula C₅H₃BrN₄
Molecular Weight 199.01 g/mol
Chemical Structure Chemical structure of 6-Bromotriazolo[1,5-a]pyrazine

Hypothetical Spectroscopic Data

The following tables present hypothetical ¹H NMR, ¹³C NMR, and Mass Spectrometry data for 6-Bromotriazolo[1,5-a]pyrazine. These values are estimated based on the analysis of similar heterocyclic systems and are intended to serve as a guide for researchers in the interpretation of experimental data.

Table 1: Hypothetical ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~8.5s-1HH-2
~8.2d~2.01HH-5
~7.9d~2.01HH-8
Table 2: Hypothetical ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~150C-2
~145C-3a
~140C-5
~130C-8
~120C-6
Table 3: Hypothetical Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
198/200100[M]⁺ (Isotopic pattern for Br)
171/173~30[M-HCN]⁺
119~40[M-Br]⁺
92~25[M-Br-HCN]⁺

Experimental Protocols

The following are detailed methodologies that would typically be employed to acquire the NMR and MS data for 6-Bromotriazolo[1,5-a]pyrazine. These protocols are based on standard practices for the characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 6-Bromotriazolo[1,5-a]pyrazine would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra would be acquired on a 400 or 500 MHz spectrometer. Typical parameters would include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and the collection of 16-64 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be recorded on the same instrument at a frequency of 100 or 125 MHz. A spectral width of 200-220 ppm would be used, with a relaxation delay of 2-5 seconds. To enhance the signal-to-noise ratio, several hundred to a few thousand scans would be accumulated. Proton decoupling techniques, such as broadband decoupling, would be employed to simplify the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample would be introduced into the mass spectrometer via a direct insertion probe or by infusion after being dissolved in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electron Ionization (EI) would be a common method for this type of molecule to observe fragmentation patterns. Alternatively, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used to primarily observe the molecular ion peak.

  • Analysis: The analysis would be performed using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements, which are crucial for confirming the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel compound like 6-Bromotriazolo[1,5-a]pyrazine.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 6-Bromotriazolo[1,5-a]pyrazine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Data_Reporting Data Reporting & Publication Purity_Assessment->Data_Reporting

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Commercial Suppliers of 6-Bromotriazolo[1,5-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the timely procurement of high-quality chemical reagents is a critical cornerstone of successful project execution. This technical guide provides an in-depth overview of the commercial suppliers for the heterocyclic building block, 6-Bromotriazolo[1,5-a]pyrazine (CAS No. 1233026-51-1). This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.

Supplier and Product Overview

A survey of the chemical supplier landscape reveals several commercial sources for 6-Bromotriazolo[1,5-a]pyrazine. The purity and available quantities vary between suppliers, and it is imperative for researchers to consider these factors based on their specific experimental needs. The following table summarizes the key quantitative data from prominent suppliers.

SupplierCatalog NumberPurityAvailable Quantities
FluorochemF07711198%Inquire
ChemShuttleCS-1233026-51-1>95%100mg, 250mg, 500mg, 1g

Note: Pricing information is dynamic and subject to change. Researchers are advised to inquire directly with the suppliers for the most current pricing and availability.

Physicochemical Properties

6-Bromotriazolo[1,5-a]pyrazine is a yellowish solid with a molecular formula of C5H3BrN4 and a molecular weight of approximately 199.01 g/mol .[1] It is characterized by poor solubility in water but is soluble in organic solvents such as DMSO and DMF. Due to its sensitivity to light, it is recommended to store the compound in an amber glass bottle at 2-8°C. Thermal analysis indicates that decomposition begins at 220°C, a factor to consider in experimental design.

Experimental Protocols

While specific, detailed experimental protocols for the direct use of commercially supplied 6-Bromotriazolo[1,5-a]pyrazine are typically application-dependent and found within specific research publications, a general workflow for its application in synthetic chemistry, particularly in cross-coupling reactions, can be outlined. The bromine substituent at the 6-position makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a common method for forming carbon-carbon bonds and introducing molecular diversity.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 6-Bromotriazolo[1,5-a]pyrazine (1 equivalent), the desired boronic acid or boronic ester partner (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.02-0.1 equivalents), and a suitable base (e.g., K2CO3, Cs2CO3, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the processes involved from procurement to application, the following diagrams, generated using Graphviz, illustrate a typical purchasing workflow and a generalized signaling pathway where a derivative of this compound might act as an inhibitor.

Purchasing_Workflow cluster_Researcher Researcher cluster_Purchasing Purchasing Department cluster_Supplier Commercial Supplier cluster_Lab Research Lab Identify_Need Identify Need for 6-Bromotriazolo[1,5-a]pyrazine Search_Suppliers Search Commercial Suppliers Identify_Need->Search_Suppliers Initiates Select_Supplier Select Supplier based on Purity, Quantity, and Cost Search_Suppliers->Select_Supplier Informs Generate_PO Generate Purchase Order Select_Supplier->Generate_PO Request Submit_Order Submit Order to Supplier Generate_PO->Submit_Order Sends Process_Order Process Order Submit_Order->Process_Order Package_Ship Package and Ship Compound Process_Order->Package_Ship Fulfills Receive_Compound Receive and Verify Compound Package_Ship->Receive_Compound Conduct_Experiment Conduct Experiment Receive_Compound->Conduct_Experiment Enables

Caption: A typical workflow for procuring a chemical reagent.

Signaling_Pathway_Inhibition Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds and Activates Downstream_Effector Downstream Effector (e.g., RAS/RAF/MEK/ERK) Receptor_Kinase->Downstream_Effector Phosphorylates and Activates Cell_Proliferation Cell Proliferation and Survival Downstream_Effector->Cell_Proliferation Promotes Inhibitor 6-Bromotriazolo[1,5-a]pyrazine Derivative (Kinase Inhibitor) Inhibitor->Receptor_Kinase Inhibits Kinase Activity

Caption: Inhibition of a generic signaling pathway.

Applications in Research and Drug Discovery

The triazolopyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The bromine atom on the 6-Bromotriazolo[1,5-a]pyrazine molecule provides a convenient synthetic handle for medicinal chemists to elaborate the core structure through cross-coupling reactions, enabling the exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. This makes it a valuable starting material for fragment-based drug discovery campaigns and the development of novel therapeutics.

References

6-Bromotriazolo[1,5-a]pyrazine: A Technical Guide to Safe Handling and Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromotriazolo[1,5-a]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile intermediate in the synthesis of various bioactive molecules. Its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency protocols associated with 6-Bromotriazolo[1,5-a]pyrazine, based on available safety data and general best practices for handling halogenated aromatic compounds.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is the foundation of its safe handling. Key data for 6-Bromotriazolo[1,5-a]pyrazine is summarized below.

PropertyValue
Molecular Formula C₅H₃BrN₄
Molecular Weight 199.01 g/mol
Appearance Yellowish solid
Purity Typically ≥95%
Solubility Poorly soluble in water; Soluble in DMSO and DMF
Storage Temperature 2-8 °C
Light Sensitivity Sensitive to light; store in an amber vial.
Thermal Decomposition Decomposes starting at 220 °C, potentially forming toxic fumes.[1]

Hazard Identification and Safety Precautions

While specific toxicological data for 6-Bromotriazolo[1,5-a]pyrazine is not extensively documented in publicly available literature, its structure as a halogenated heterocyclic compound necessitates a cautious approach. The primary hazards are associated with inhalation of dust, skin and eye contact, and ingestion.

General Safety Precautions:

  • Engineering Controls: All handling of solid 6-Bromotriazolo[1,5-a]pyrazine and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles and a face shield.Protects against splashes of solutions and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.Prevents skin contact with the compound, which may cause irritation or be absorbed through the skin.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.Required if working outside of a fume hood or if there is a risk of generating significant dust.
  • Hygiene Practices: Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly after handling the compound, even if gloves were worn.

Experimental Protocols: General Handling and Weighing

The following is a generalized protocol for the safe handling and weighing of 6-Bromotriazolo[1,5-a]pyrazine powder.

Materials:

  • 6-Bromotriazolo[1,5-a]pyrazine

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate solvent (e.g., DMSO, DMF)

  • Vortex mixer or sonicator

  • Appropriate glassware

Procedure:

  • Preparation: Don all required personal protective equipment as outlined in Section 2.

  • Work Area Setup: Ensure the chemical fume hood is operational and the sash is at the appropriate height. The work surface within the hood should be clean and uncluttered.

  • Weighing:

    • Place a weighing boat on the analytical balance and tare.

    • Carefully transfer the desired amount of 6-Bromotriazolo[1,5-a]pyrazine from the storage container to the weighing boat using a clean spatula.

    • Avoid generating dust. If any powder is spilled, follow the spill cleanup procedures outlined in Section 5.

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed solid to the appropriate glassware.

    • Add the desired solvent.

    • If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Storage of Stock Solutions: Store stock solutions in properly labeled, sealed amber vials at the recommended temperature (typically 2-8°C or -20°C for long-term storage) to protect from light.

Storage and Stability

Proper storage is critical to maintain the integrity of 6-Bromotriazolo[1,5-a]pyrazine and prevent degradation.

  • Storage Conditions: Store in a tightly sealed, amber-colored container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

  • Light Sensitivity: The compound is light-sensitive and should be protected from direct light.[1]

Emergency Procedures

Spill Response:

In the event of a spill, remain calm and follow these procedures.

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess: Evaluate the extent of the spill and determine if it can be safely cleaned up by laboratory personnel. For large spills, or if you are unsure, contact your institution's environmental health and safety (EHS) department.

  • Control: If the spill is small and manageable:

    • Don appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite, sand, or a commercial sorbent).

    • Work from the outside of the spill inwards to prevent spreading.

  • Cleanup:

    • Carefully sweep the absorbent material and spilled compound into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Waste Disposal

All waste containing 6-Bromotriazolo[1,5-a]pyrazine, including unused solid, solutions, and contaminated materials, must be treated as hazardous waste.

  • Segregation: Halogenated organic waste should be collected in a separate, clearly labeled, and sealed container from non-halogenated waste.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name and concentration.

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.

Visualizations

The following diagrams illustrate key workflows for the safe handling of 6-Bromotriazolo[1,5-a]pyrazine.

G General Handling Workflow for 6-Bromotriazolo[1,5-a]pyrazine prep Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe fume_hood Verify Fume Hood Operation prep->fume_hood handling Handling ppe->handling fume_hood->handling weigh Weigh Solid Compound handling->weigh cleanup Cleanup handling->cleanup dissolve Dissolve in Appropriate Solvent weigh->dissolve storage Store Solution Appropriately dissolve->storage storage->cleanup decontaminate Decontaminate Glassware & Work Area cleanup->decontaminate waste Dispose of Waste Correctly decontaminate->waste

Caption: General laboratory workflow for handling 6-Bromotriazolo[1,5-a]pyrazine.

G Emergency Spill Response Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Hazard alert->assess small_spill Small & Manageable? assess->small_spill cleanup Contain & Clean Up Spill with Appropriate Kit small_spill->cleanup Yes ehs Contact EHS / Emergency Services small_spill->ehs No dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose ehs->dispose report Report Incident dispose->report

Caption: Decision workflow for responding to a chemical spill.

Conclusion

While 6-Bromotriazolo[1,5-a]pyrazine is a valuable tool in drug discovery and chemical research, its safe handling is non-negotiable. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, proper engineering controls, and established emergency procedures, is essential for minimizing risks and ensuring a safe laboratory environment. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before working with this or any chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing the versatile scaffold, 6-Bromotriazolo[1,5-a]pyrazine. This key intermediate serves as a valuable starting point for the development of potent and selective kinase inhibitors through various cross-coupling reactions.

Introduction

The triazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core and interact with the ATP-binding site of numerous kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The strategic placement of a bromine atom at the 6-position of the triazolo[1,5-a]pyrazine core provides a reactive handle for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Common synthetic strategies for the functionalization of 6-Bromotriazolo[1,5-a]pyrazine include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling for the introduction of aryl or heteroaryl moieties and the Buchwald-Hartwig amination for the installation of amine substituents. These reactions allow for the creation of large libraries of analogues for biological screening.

Experimental Workflow

The general experimental workflow for the synthesis of kinase inhibitors from 6-Bromotriazolo[1,5-a]pyrazine involves the diversification of the core scaffold through cross-coupling chemistry, followed by purification and biological evaluation.

G Start 6-Bromotriazolo[1,5-a]pyrazine Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid or Ester) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amine) Start->Buchwald Purification Purification (e.g., Column Chromatography) Suzuki->Purification Buchwald->Purification Aryl_Product 6-Aryl/Heteroaryl-triazolo[1,5-a]pyrazine (Kinase Inhibitor Candidate) Purification->Aryl_Product From Suzuki Amino_Product 6-Amino-triazolo[1,5-a]pyrazine (Kinase Inhibitor Candidate) Purification->Amino_Product From Buchwald Screening Biological Screening (Kinase Assays, Cell-based Assays) Aryl_Product->Screening Amino_Product->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

Caption: Synthetic workflow for kinase inhibitor development.

Quantitative Data: Representative Kinase Inhibitors

The following table summarizes the inhibitory activities of representative kinase inhibitors featuring the triazolo[1,5-a]pyrazine or closely related scaffolds.

Compound IDTarget KinaseIC50 (nM)Reference
1 c-Met26[1]
2 VEGFR-22600[1]
3 ALK518[2]
4 p38α MAP kinase>5000[2]
5 JAK1<10[3]
6 JAK2<10[3]
7 JAK3<10[3]
8 TYK2<10[3]
9 RETData not specified[4]

Detailed Experimental Protocols

The following are detailed protocols for the synthesis of kinase inhibitors using 6-Bromotriazolo[1,5-a]pyrazine as a starting material.

Protocol 1: Synthesis of 6-Aryl-triazolo[1,5-a]pyrazines via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 6-Bromotriazolo[1,5-a]pyrazine with an arylboronic acid.

Materials:

  • 6-Bromotriazolo[1,5-a]pyrazine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 6-Bromotriazolo[1,5-a]pyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-triazolo[1,5-a]pyrazine.

Protocol 2: Synthesis of 6-Amino-triazolo[1,5-a]pyrazines via Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of 6-Bromotriazolo[1,5-a]pyrazine with a primary or secondary amine.

Materials:

  • 6-Bromotriazolo[1,5-a]pyrazine

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Toluene

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 6-Bromotriazolo[1,5-a]pyrazine (1.0 mmol), cesium carbonate (1.4 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (10 mL) and the amine (1.2 mmol).

  • Add Pd2(dba)3 (0.02 mmol) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 6-amino-triazolo[1,5-a]pyrazine.

Signaling Pathway Diagram

The synthesized kinase inhibitors often target key signaling pathways implicated in cell proliferation and survival, such as the Receptor Tyrosine Kinase (RTK) pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Triazolo[1,5-a]pyrazine Kinase Inhibitor Inhibitor->RTK Inhibitor->RAF Inhibitor->PI3K

Caption: Inhibition of RTK signaling by triazolopyrazines.

Disclaimer: These protocols are intended as a general guide. Reaction conditions, including catalysts, ligands, bases, solvents, and temperatures, may require optimization for specific substrates. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

References

Application Notes and Protocols: 6-Bromotriazolo[1,5-a]pyrazine Analogues in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that bind with low affinity to biological targets. These initial hits are then optimized and elaborated into more potent, drug-like candidates. The triazolo[1,5-a]pyrazine scaffold and its analogues are of significant interest in drug discovery due to their presence in a number of biologically active molecules. The introduction of a bromine atom provides a valuable vector for synthetic elaboration, allowing for the exploration of chemical space around the core scaffold through various cross-coupling reactions.

This document provides detailed application notes and experimental protocols for the use of a representative brominated heterocyclic fragment, 6-bromo-[1][2][3]triazolo[1,5-a]pyridine (a close analogue of 6-Bromotriazolo[1,5-a]pyrazine) , in a typical FBDD campaign targeting a hypothetical protein kinase, "Target Kinase X." While direct experimental data for 6-Bromotriazolo[1,5-a]pyrazine is not extensively available in the public domain, the protocols and data presented herein are based on established FBDD methodologies and serve as a practical guide for researchers.

Data Presentation: Fragment Screening Cascade

A tiered approach is employed for fragment screening, starting with high-throughput, low-resolution techniques and progressing to more detailed, lower-throughput validation and characterization methods. The following tables summarize the quantitative data that would be generated at each stage of a screening campaign for 6-bromo-[1][2][3]triazolo[1,5-a]pyridine against Target Kinase X.

Table 1: Primary Screen - Thermal Shift Assay (TSA)

Fragment IDCompound NameConcentration (µM)ΔTm (°C)Hit? (ΔTm ≥ 2°C)
F0016-bromo-[1][2][3]triazolo[1,5-a]pyridine2002.5Yes
F002Fragment 22000.8No
F003Fragment 32001.2No
...............

Table 2: Secondary Screen - Ligand-Observed NMR Spectroscopy

Fragment IDCompound NameBinding Observed? (STD-NMR)Hit?
F0016-bromo-[1][2][3]triazolo[1,5-a]pyridineYesYes
............

Table 3: Hit Validation and Characterization - Isothermal Titration Calorimetry (ITC)

Fragment IDCompound NameDissociation Constant (Kd) (µM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·deg)
F0016-bromo-[1][2][3]triazolo[1,5-a]pyridine4501.1-8.5-10.2

Table 4: Structural Biology - X-ray Crystallography

Fragment IDCompound NameCo-crystal Structure Obtained?Resolution (Å)Key Interactions
F0016-bromo-[1][2][3]triazolo[1,5-a]pyridineYes1.8Hydrogen bond with hinge region backbone; Halogen bond with gatekeeper residue.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Thermal Shift Assay (TSA) for Primary Fragment Screening

Objective: To identify fragments that bind to and stabilize Target Kinase X, resulting in an increase in its melting temperature (Tm).

Materials:

  • Purified Target Kinase X (1 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Fragment library (including 6-bromo-[1][2][3]triazolo[1,5-a]pyridine) at 10 mM in DMSO

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument capable of performing a thermal melt

Methodology:

  • Prepare a master mix containing the final concentration of Target Kinase X (5 µM) and SYPRO Orange dye (5x) in the assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Dispense 19.8 µL of the master mix into each well of the PCR plate.

  • Add 0.2 µL of each fragment stock solution to the respective wells to achieve a final fragment concentration of 200 µM and a final DMSO concentration of 1%. Include DMSO-only controls.

  • Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 30 minutes.

  • Place the plate in the real-time PCR instrument.

  • Set up a thermal melting protocol:

    • Initial temperature: 25°C

    • Final temperature: 95°C

    • Ramp rate: 0.05°C/second

    • Acquire fluorescence data at each temperature increment.

  • Analyze the data by plotting fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

  • Calculate the change in melting temperature (ΔTm) for each fragment by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample. Fragments with a ΔTm of ≥ 2°C are considered primary hits.

Protocol 2: Saturation Transfer Difference (STD) NMR for Hit Validation

Objective: To confirm the binding of primary hits to Target Kinase X by observing magnetization transfer from the protein to the ligand.

Materials:

  • Purified Target Kinase X (50 µM in PBS, pH 7.4, in 99.9% D2O)

  • Hit fragments (e.g., 6-bromo-[1][2][3]triazolo[1,5-a]pyridine) at 10 mM in d6-DMSO

  • NMR tubes

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

Methodology:

  • Prepare two NMR samples for each hit fragment:

    • Sample A: 20 µM Target Kinase X and 1 mM fragment in PBS/D2O.

    • Sample B (Reference): 1 mM fragment in PBS/D2O.

  • Acquire a 1D 1H NMR spectrum for the reference sample to identify fragment proton resonances.

  • For Sample A, acquire STD-NMR spectra. This involves two experiments:

    • On-resonance irradiation: Saturate a region of the protein spectrum where no ligand signals are present (e.g., -1 ppm).

    • Off-resonance irradiation: Irradiate a region far from any protein or ligand signals (e.g., 30 ppm).

  • The STD spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Protons on the fragment that are in close proximity to the protein will receive saturation and show signals in the STD spectrum, confirming binding.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Affinity Determination

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of validated hits.

Materials:

  • Purified Target Kinase X (20 µM in 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Validated hit fragment (e.g., 6-bromo-[1][2][3]triazolo[1,5-a]pyridine) at 200 µM in the same buffer

  • ITC instrument

Methodology:

  • Thoroughly dialyze the protein and dissolve the fragment in the same buffer to minimize buffer mismatch effects.

  • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

  • Set the experimental parameters (e.g., temperature at 25°C, stirring speed, injection volume, and spacing).

  • Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts, followed by a series of injections (e.g., 19 injections of 2 µL).

  • Record the heat change upon each injection.

  • Integrate the raw data to obtain the heat released or absorbed per injection.

  • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

  • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.

Protocol 4: X-ray Crystallography for Structural Characterization

Objective: To determine the three-dimensional structure of the Target Kinase X in complex with the fragment to understand the binding mode.

Materials:

  • Highly pure and concentrated Target Kinase X (>10 mg/mL)

  • Validated hit fragment (e.g., 6-bromo-[1][2][3]triazolo[1,5-a]pyridine)

  • Crystallization screens and plates

  • Cryoprotectant

  • Synchrotron X-ray source

Methodology:

  • Crystallization:

    • Screen for initial crystallization conditions of apo-Target Kinase X using commercially available screens and sitting-drop or hanging-drop vapor diffusion methods.

    • Optimize the initial hits to obtain diffraction-quality crystals.

  • Soaking:

    • Prepare a solution of the fragment in a cryoprotectant-compatible buffer at a concentration significantly higher than its Kd (e.g., 1-10 mM).

    • Transfer the apo-crystals to a drop containing the fragment solution and incubate for a defined period (e.g., a few minutes to overnight).

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Data Collection:

    • Mount the frozen crystal on a goniometer at a synchrotron beamline.

    • Collect a complete X-ray diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Build the fragment into the resulting electron density map.

    • Refine the protein-fragment complex structure to high resolution.

  • Analysis:

    • Analyze the refined structure to identify key binding interactions between the fragment and the protein.

Visualizations

Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Target Kinase X Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Target Kinase X Target Kinase X Receptor Tyrosine Kinase->Target Kinase X Activates Downstream Substrate Downstream Substrate Target Kinase X->Downstream Substrate Phosphorylates Proliferation Proliferation Downstream Substrate->Proliferation Survival Survival Downstream Substrate->Survival 6-Bromotriazolo_analog 6-bromo-[1,2,4]triazolo [1,5-a]pyridine 6-Bromotriazolo_analog->Target Kinase X Inhibits

Caption: Hypothetical signaling pathway involving Target Kinase X.

Experimental Workflow

G cluster_screening Fragment Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization Library Fragment Library TSA Thermal Shift Assay (Primary Screen) Library->TSA NMR Ligand-Observed NMR (Secondary Screen) TSA->NMR Primary Hits Hits Validated Hits NMR->Hits ITC Isothermal Titration Calorimetry Hits->ITC Xray X-ray Crystallography Hits->Xray Binding_Data Affinity & Thermodynamics ITC->Binding_Data Structure 3D Binding Mode Xray->Structure SBDD Structure-Based Drug Design Binding_Data->SBDD Structure->SBDD Lead_Compound Lead Compound SBDD->Lead_Compound

Caption: FBDD workflow from initial screen to lead optimization.

Logical Relationship of FBDD Techniques

G High_Throughput High Throughput Low Information TSA TSA High_Throughput->TSA Low_Throughput Low Throughput High Information NMR NMR TSA->NMR ITC ITC NMR->ITC Xray X-ray ITC->Xray Xray->Low_Throughput

Caption: Relationship between throughput and information content in FBDD.

References

Application Notes and Protocols for Radiolabeling 6-Bromotriazolo[1,5-a]pyrazine for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the radiolabeling of 6-Bromotriazolo[1,5-a]pyrazine and its derivatives for use as Positron Emission Tomography (PET) imaging agents. The protocols are based on established radiochemical methodologies for similar heterocyclic structures and are intended to serve as a foundational guide for developing novel PET tracers.

Introduction

The triazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its application in PET imaging allows for the non-invasive in vivo quantification and visualization of various biological targets, aiding in drug development and the understanding of disease mechanisms.[1] The development of radiolabeled triazolo[1,5-a]pyrazine derivatives can provide valuable tools for neuroscience, oncology, and other research areas.[1][2] This document outlines potential strategies for labeling 6-Bromotriazolo[1,5-a]pyrazine with Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]), two of the most commonly used radionuclides in PET imaging.[3][4][5]

Radiolabeling Strategies

The choice of radionuclide and labeling strategy depends on the specific research question, the required imaging time, and the chemical properties of the target molecule.

[¹⁸F]Fluorination Strategies

Fluorine-18 is a preferred radionuclide for PET due to its favorable physical characteristics, including a 109.8-minute half-life and low positron energy, which results in high-resolution images.[4][6] Two primary strategies for introducing ¹⁸F into the 6-position of the triazolo[1,5-a]pyrazine core are proposed:

  • Nucleophilic Aromatic Substitution (SNA_r_): This is a common method for ¹⁸F-labeling and involves the displacement of a suitable leaving group on the aromatic ring by [¹⁸F]fluoride.

  • Copper-Mediated Radiofluorination: This method has gained prominence for labeling electron-rich aromatic systems and can be directly applied to aryl bromides.[7]

[¹¹C]Carbonylation and Methylation Strategies

Carbon-11, with its shorter half-life of 20.4 minutes, is ideal for studying rapid biological processes and allows for multiple scans in the same subject on the same day.[3][8]

  • [¹¹C]Methylation: This is a widely used technique where a methyl group containing ¹¹C is introduced onto a precursor molecule, typically at a hydroxyl, amine, or thiol functional group.[9][10]

  • [¹¹C]Carbon Monoxide Chemistry: Palladium-mediated cross-coupling reactions using [¹¹C]CO can be employed to introduce a ¹¹C-labeled carbonyl group.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the proposed radiolabeling strategies.

Protocol 1: [¹⁸F]Fluorination via Nucleophilic Aromatic Substitution

This protocol requires the synthesis of a precursor where the 6-bromo group is replaced with a better leaving group, such as a nitro or trimethylammonium group.

3.1.1. Precursor Synthesis: 6-Nitro-triazolo[1,5-a]pyrazine

A detailed synthesis for a similar compound can be found in the literature and adapted.[11] The general approach involves the cyclization of a substituted pyrazine with a suitable reagent.

3.1.2. [¹⁸F]Radiolabeling Workflow

cluster_0 [¹⁸F]Fluoride Production & Activation cluster_1 Radiolabeling & Purification cluster_2 Quality Control Cyclotron Cyclotron Anion Exchange Anion Exchange Cyclotron->Anion Exchange [¹⁸O]H₂O Elution & Drying Elution & Drying Anion Exchange->Elution & Drying K₂CO₃/K₂₂₂ Reaction Heating in DMSO (120-150°C) Elution & Drying->Reaction Precursor 6-Nitro-triazolo[1,5-a]pyrazine Precursor->Reaction Quenching Quenching Reaction->Quenching Add Water HPLC Purification Semi-preparative HPLC Quenching->HPLC Purification Formulation Formulation HPLC Purification->Formulation Collect Product Fraction Evaporate Solvent Reconstitute in Saline Analytical HPLC Analytical HPLC Formulation->Analytical HPLC Radiochemical Purity TLC TLC Formulation->TLC Identity Confirmation Final Product [¹⁸F]6-Fluorotriazolo[1,5-a]pyrazine Analytical HPLC->Final Product TLC->Final Product

Caption: Workflow for [¹⁸F]Fluorination via Nucleophilic Aromatic Substitution.

Methodology:

  • [¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Trapping and Elution: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]F⁻ with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with acetonitrile under a stream of nitrogen at 110 °C.

  • Radiolabeling Reaction: Add the 6-nitro-triazolo[1,5-a]pyrazine precursor (1-5 mg) dissolved in anhydrous dimethyl sulfoxide (DMSO) to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 120-150 °C for 15-20 minutes.

  • Purification: After cooling, dilute the reaction mixture with water and inject it onto a semi-preparative HPLC system (e.g., C18 column) to isolate the [¹⁸F]6-fluorotriazolo[1,5-a]pyrazine.

  • Formulation: Collect the product fraction, remove the HPLC solvent under reduced pressure, and formulate the final product in sterile saline for injection, USP.

Protocol 2: Copper-Mediated [¹⁸F]Fluorination

This protocol directly utilizes the 6-Bromotriazolo[1,5-a]pyrazine as the precursor.

3.2.1. [¹⁸F]Radiolabeling Workflow

cluster_0 [¹⁸F]Fluoride Preparation cluster_1 Radiolabeling & Purification cluster_2 Quality Control Fluoride_Prod [¹⁸F]Fluoride Production Fluoride_Prep Azeotropic Drying with K₂CO₃/K₂₂₂ Fluoride_Prod->Fluoride_Prep Reaction Heating in DMF (130-160°C) Fluoride_Prep->Reaction Precursor 6-Bromotriazolo[1,5-a]pyrazine Precursor->Reaction Reagents Cu Catalyst (e.g., Cu(OTf)₂) Ligand (e.g., Pyridine) Reagents->Reaction HPLC_Purification Semi-preparative HPLC Reaction->HPLC_Purification Formulation Formulation HPLC_Purification->Formulation QC_HPLC Analytical HPLC Formulation->QC_HPLC QC_TLC Radio-TLC Formulation->QC_TLC Final_Product [¹⁸F]6-Fluorotriazolo[1,5-a]pyrazine QC_HPLC->Final_Product QC_TLC->Final_Product cluster_0 [¹¹C]Methylating Agent Synthesis cluster_1 Radiolabeling & Purification cluster_2 Quality Control Cyclotron ¹⁴N(p,α)¹¹C CO2_to_CH4 [¹¹C]CO₂ → [¹¹C]CH₄ Cyclotron->CO2_to_CH4 CH4_to_CH3I [¹¹C]CH₄ → [¹¹C]CH₃I CO2_to_CH4->CH4_to_CH3I Reaction Trapping [¹¹C]CH₃I in Precursor/Base Solution CH4_to_CH3I->Reaction Precursor 6-Hydroxy-triazolo[1,5-a]pyrazine Precursor->Reaction Base e.g., NaOH, TBAH Base->Reaction HPLC_Purification Semi-preparative HPLC Reaction->HPLC_Purification Formulation Formulation HPLC_Purification->Formulation QC_HPLC Analytical HPLC Formulation->QC_HPLC Final_Product [¹¹C]6-Methoxy-triazolo[1,5-a]pyrazine QC_HPLC->Final_Product

References

Application Notes and Protocols for Covalent Inhibitor Design Using 6-Bromotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic design of targeted covalent inhibitors represents a powerful approach in modern drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. The triazolo[1,5-a]pyrazine scaffold is a recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. This document provides detailed application notes and protocols for the conceptual design and evaluation of covalent inhibitors utilizing 6-Bromotriazolo[1,5-a]pyrazine as an electrophilic warhead for targeting nucleophilic residues, such as cysteine, in protein active sites.

While the broader pyrazine and triazolopyrazine families are common in kinase inhibitor design, the specific use of the 6-bromo substituted triazolo[1,5-a]pyrazine as a covalent warhead is a novel concept. The bromine atom at the 6-position is proposed to render the pyrazine ring susceptible to nucleophilic aromatic substitution (SNAr) by a suitably positioned nucleophilic amino acid residue within the target protein's binding pocket. This interaction leads to the formation of a stable, covalent bond and irreversible inhibition of the target protein.

Design Principle and Mechanism of Action

The core principle behind using 6-Bromotriazolo[1,5-a]pyrazine as a covalent warhead lies in the electron-withdrawing nature of the fused triazole ring and the pyrazine nitrogens, which activates the C6-Br bond towards nucleophilic attack. The design of a potent and selective covalent inhibitor involves two key components:

  • A Recognition Scaffold: This portion of the molecule is responsible for non-covalent binding to the target protein, providing affinity and selectivity. It orients the molecule within the active site, positioning the warhead in close proximity to the target nucleophile.

  • The Electrophilic Warhead: The 6-Bromotriazolo[1,5-a]pyrazine moiety serves as the electrophile. Upon binding of the recognition scaffold, the bromine atom is positioned for attack by a nucleophilic residue (e.g., the thiolate of a cysteine).

The proposed mechanism of covalent bond formation is a nucleophilic aromatic substitution (SNAr) reaction.

SNAr_Mechanism Proposed SNAr Mechanism for Covalent Inhibition cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Modification Inhibitor 6-Bromotriazolo[1,5-a]pyrazine Inhibitor Complex Reversible E•I Complex Inhibitor->Complex Ki Protein Target Protein (with Cys-SH) Protein->Complex Adduct Covalent E-I Adduct Complex->Adduct kinact caption Mechanism of covalent inhibition.

Caption: Proposed two-step mechanism of covalent inhibition.

Experimental Protocols

Protocol 1: Synthesis of a Generic 6-Bromotriazolo[1,5-a]pyrazine-based Covalent Inhibitor

This protocol outlines a general synthetic route for coupling a recognition scaffold to the 6-Bromotriazolo[1,5-a]pyrazine warhead. The specific reaction conditions may require optimization based on the nature of the recognition scaffold.

Workflow for Synthesis

Synthesis_Workflow General Synthetic Workflow start Starting Materials step1 Step 1: Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) - 6-Bromotriazolo[1,5-a]pyrazine - Recognition Scaffold Precursor start->step1 step2 Step 2: Work-up and Purification - Extraction - Column Chromatography step1->step2 step3 Step 3: Characterization - NMR (1H, 13C) - Mass Spectrometry (HRMS) - Purity Analysis (HPLC) step2->step3 end Final Covalent Inhibitor step3->end caption Synthetic workflow diagram.

Caption: General workflow for inhibitor synthesis.

Materials:

  • 6-Bromotriazolo[1,5-a]pyrazine

  • Recognition scaffold with a suitable functional group for cross-coupling (e.g., boronic acid, amine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add 6-Bromotriazolo[1,5-a]pyrazine (1.0 eq), the recognition scaffold precursor (1.1 eq), palladium catalyst (0.05 eq), and ligand (0.1 eq).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent and the base (2.0-3.0 eq).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by diluting with an organic solvent (e.g., Ethyl Acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

  • Characterize the final compound by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the synthesized covalent inhibitor against a target kinase.

Materials:

  • Target kinase

  • Substrate (e.g., a peptide or protein)

  • ATP

  • Assay buffer (e.g., Tris-HCl, HEPES)

  • Synthesized inhibitor

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor in DMSO.

  • In a microplate, add the kinase and the inhibitor at various concentrations.

  • Incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 30 °C) to allow for non-covalent binding and initial covalent reaction.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Determination of Covalent Binding Kinetics (k_inact and K_I)

This protocol is used to determine the kinetic parameters of irreversible inhibition, the inactivation rate constant (k_inact) and the initial binding affinity (K_I).

Materials:

  • Target kinase

  • Synthesized inhibitor

  • Assay buffer

  • Quenching solution (e.g., containing a high concentration of a reducing agent like DTT)

  • Substrate and ATP for activity measurement

  • Detection system as in Protocol 2

Procedure:

  • Incubate the kinase with various concentrations of the inhibitor for different time points.

  • At each time point, take an aliquot of the reaction and quench the covalent reaction by adding it to a quenching solution.

  • Measure the residual enzyme activity for each sample by adding substrate and ATP and monitoring the reaction progress.

  • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time. The slope of this line represents the observed rate of inactivation (k_obs).

  • Plot the k_obs values against the inhibitor concentrations.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).

Protocol 4: Mass Spectrometry Analysis of Protein-Inhibitor Adduct Formation

This protocol confirms the covalent modification of the target protein by the inhibitor.

Workflow for Mass Spectrometry Analysis

MS_Workflow Mass Spectrometry Workflow start Incubation step1 Step 1: Intact Protein Analysis (LC-MS) - Incubate protein with inhibitor - Analyze by LC-MS to detect mass shift start->step1 step2 Step 2: Proteolytic Digestion - Denature, reduce, and alkylate protein - Digest with trypsin step1->step2 step3 Step 3: Peptide Mapping (LC-MS/MS) - Separate peptides by HPLC - Analyze by tandem MS to identify modified peptide step2->step3 step4 Step 4: Data Analysis - Identify peptide with mass shift - Confirm modification site by fragmentation pattern step3->step4 end Confirmation of Covalent Adduct step4->end caption Workflow for MS analysis.

Caption: Workflow for mass spectrometry analysis.

Materials:

  • Target protein

  • Synthesized inhibitor

  • Incubation buffer

  • Denaturing buffer (e.g., containing urea or guanidinium HCl)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Intact Protein Analysis:

    • Incubate the target protein with an excess of the inhibitor.

    • Analyze the mixture by LC-MS.

    • Compare the mass spectrum of the treated protein with that of the untreated protein to detect a mass shift corresponding to the addition of the inhibitor minus the bromine atom.

  • Peptide Mapping:

    • After incubation, denature, reduce, and alkylate the protein sample.

    • Digest the protein with trypsin overnight.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the MS/MS data against the protein sequence, including a variable modification on cysteine residues corresponding to the mass of the inhibitor fragment.

    • Identify the modified peptide and confirm the site of covalent modification through analysis of the fragmentation spectrum.

Data Presentation

The following tables present hypothetical but realistic quantitative data for a series of covalent inhibitors based on the 6-Bromotriazolo[1,5-a]pyrazine scaffold.

Table 1: In Vitro Kinase Inhibition

Compound IDR Group (Recognition Scaffold)Target KinaseIC50 (nM)
Cmpd-1 PhenylaminoKinase A150
Cmpd-2 4-phenoxyanilineKinase A25
Cmpd-3 N-methyl-N-phenyl-benzamideKinase A8
Cmpd-4 4-phenoxyanilineKinase B>1000

Table 2: Covalent Binding Kinetics

Compound IDTarget KinaseK_I (nM)k_inact (s⁻¹)k_inact/K_I (M⁻¹s⁻¹)
Cmpd-2 Kinase A500.005100,000
Cmpd-3 Kinase A150.010666,667

Table 3: Mass Spectrometry Data

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)
Kinase A (untreated) 45,000.045,000.2-
Kinase A + Cmpd-3 45,395.445,395.6+395.4

Note: The mass shift corresponds to the molecular weight of Cmpd-3 (475.3 g/mol ) minus the mass of Bromine (79.9 g/mol ).

Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that could be targeted by a 6-Bromotriazolo[1,5-a]pyrazine-based covalent inhibitor.

Signaling_Pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Target Kinase A Receptor->Kinase_A Activates Substrate Substrate Protein Kinase_A->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response Inhibitor 6-Bromotriazolo[1,5-a]pyrazine Inhibitor Inhibitor->Kinase_A Covalently Inhibits caption Targeted kinase pathway.

Caption: Inhibition of a kinase signaling pathway.

Conclusion

The 6-Bromotriazolo[1,5-a]pyrazine scaffold presents a promising, albeit currently conceptual, platform for the design of novel targeted covalent inhibitors. The protocols and data presented herein provide a comprehensive framework for the synthesis, biochemical evaluation, and mechanistic characterization of such compounds. Researchers and drug development professionals can utilize this information as a guide to explore this chemical space and potentially develop next-generation therapeutics with improved efficacy and selectivity. Further investigation is warranted to validate the reactivity of the 6-bromo substituent and to optimize the recognition scaffolds for specific protein targets.

Application Notes and Protocols: 6-Bromotriazolo[1,5-a]pyrazine as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 6-bromotriazolo[1,5-a]pyrazine as a key building block in the development of novel agrochemicals. The protocols and data presented herein are intended to serve as a practical guide for researchers in the fields of crop protection, and synthetic chemistry. The triazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry and is gaining attention in agrochemical research due to its unique electronic properties and ability to be readily functionalized.

The bromine atom at the 6-position of the triazolo[1,5-a]pyrazine core serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling and substitution reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity against various agricultural pests, including weeds, fungi, and insects. While direct examples of commercial agrochemicals based on this specific building block are not prevalent in publicly available literature, the analogous triazolopyrimidine and triazolopyridine structures have demonstrated significant herbicidal and fungicidal activities.[1] This document details plausible synthetic routes to 6-bromotriazolo[1,5-a]pyrazine and its subsequent elaboration into potential agrochemical candidates.

Synthesis of 6-Bromotriazolo[1,5-a]pyrazine

The synthesis of the 6-bromotriazolo[1,5-a]pyrazine building block can be envisioned through a multi-step sequence starting from commercially available pyrazine derivatives. A plausible synthetic route is outlined below, based on established heterocyclic chemistry principles.

G cluster_0 Synthesis of 6-Bromotriazolo[1,5-a]pyrazine 2-Aminopyrazine 2-Aminopyrazine 2-Amino-3-chloropyrazine 2-Amino-3-chloropyrazine 2-Aminopyrazine->2-Amino-3-chloropyrazine Chlorination (e.g., NCS) N-(3-chloropyrazin-2-yl)formamide N-(3-chloropyrazin-2-yl)formamide 2-Amino-3-chloropyrazine->N-(3-chloropyrazin-2-yl)formamide Formylation Triazolo[1,5-a]pyrazine Triazolo[1,5-a]pyrazine N-(3-chloropyrazin-2-yl)formamide->Triazolo[1,5-a]pyrazine Cyclization (e.g., with Hydrazine) 6-Bromotriazolo[1,5-a]pyrazine 6-Bromotriazolo[1,5-a]pyrazine Triazolo[1,5-a]pyrazine->6-Bromotriazolo[1,5-a]pyrazine Bromination (e.g., NBS) G cluster_1 Suzuki-Miyaura Coupling Workflow 6-Bromotriazolo[1,5-a]pyrazine 6-Bromotriazolo[1,5-a]pyrazine Reaction Mixture Reaction Mixture 6-Bromotriazolo[1,5-a]pyrazine->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Purification Purification Reaction Mixture->Purification Pd Catalyst, Base, Solvent, Heat 6-Aryl-triazolo[1,5-a]pyrazine 6-Aryl-triazolo[1,5-a]pyrazine Purification->6-Aryl-triazolo[1,5-a]pyrazine Column Chromatography

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery due to its structural similarity to purines, rendering it a valuable pharmacophore in the development of novel therapeutics.[1][2] Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the functionalization of the 6-position of the triazolo[1,5-a]pyrazine core, enabling the synthesis of diverse libraries of compounds for biological screening. This document provides detailed application notes and protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 6-Bromotriazolo[1,5-a]pyrazine.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl- and 6-Heteroaryltriazolo[1,5-a]pyrazines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between 6-Bromotriazolo[1,5-a]pyrazine and various aryl or heteroaryl boronic acids or their esters. This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl compounds with applications in pharmaceuticals and materials science.[3][4][5]

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-2M Na₂CO₃Dioxane1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Toluene/H₂O (4:1)901680-90
33-Pyridinylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃1,4-Dioxane110875-85
42-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄THF801870-80
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 6-Bromotriazolo[1,5-a]pyrazine (1.0 equiv.), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 equiv.), the palladium catalyst, and the ligand (if required).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent and the base.

  • The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time.

  • Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6-substituted triazolo[1,5-a]pyrazine.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Bromo_Heterocycle 6-Bromotriazolo[1,5-a]pyrazine Add_Reagents Add Reactants, Catalyst, Ligand, Base Bromo_Heterocycle->Add_Reagents Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Add_Reagents Inert_Atmosphere Establish Inert Atmosphere Add_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Cool_Dilute Cool and Dilute Heat_Stir->Cool_Dilute Wash Wash with Water/Brine Cool_Dilute->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product 6-Aryl/Heteroaryl-triazolo[1,5-a]pyrazine Purify->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Synthesis of 6-Alkynyltriazolo[1,5-a]pyrazines

The Sonogashira coupling enables the formation of a C-C bond between 6-Bromotriazolo[1,5-a]pyrazine and a terminal alkyne, providing access to a variety of alkynyl-substituted heterocycles.[6][7] These products can serve as versatile intermediates for further transformations.

Quantitative Data Summary
EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)10Et₃NTHF65680-90
2EthynyltrimethylsilanePd(OAc)₂ (2) / XPhos (4)5Cs₂CO₃Acetonitrile801275-85
31-HexynePdCl₂(dppf) (3)5DIPADMF70870-80
4Propargyl alcoholPd(PPh₃)₄ (5)10K₂CO₃1,4-Dioxane901065-75
Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a degassed solution of 6-Bromotriazolo[1,5-a]pyrazine (1.0 equiv.) and the terminal alkyne (1.5-2.0 equiv.) in the specified solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.

  • The reaction mixture is stirred at the indicated temperature for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the desired 6-alkynyltriazolo[1,5-a]pyrazine.

Logical Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_reactants Reactant Preparation cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Bromo_Heterocycle 6-Bromotriazolo[1,5-a]pyrazine Mix_Reagents Mix Reactants, Catalysts, Base in Solvent Bromo_Heterocycle->Mix_Reagents Alkyne Terminal Alkyne Alkyne->Mix_Reagents Inert_Atmosphere Maintain Inert Atmosphere Mix_Reagents->Inert_Atmosphere Heat_Stir Stir at Specified Temperature Inert_Atmosphere->Heat_Stir Solvent_Removal Solvent Removal Heat_Stir->Solvent_Removal Extraction Aqueous Work-up Solvent_Removal->Extraction Purification Column Chromatography Extraction->Purification Product 6-Alkynyl-triazolo[1,5-a]pyrazine Purification->Product

Caption: Workflow for Sonogashira Coupling.

Buchwald-Hartwig Amination: Synthesis of 6-Aminotriazolo[1,5-a]pyrazines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of 6-Bromotriazolo[1,5-a]pyrazine with a wide range of primary and secondary amines.[8][9][10] This reaction is of great importance in the synthesis of nitrogen-containing compounds for drug discovery.

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001280-90
2MorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1101675-85
3BenzylaminePdCl₂(dppf) (3)-K₂CO₃DMF901870-80
4n-ButylaminePd₂(dba)₃ (2)Xantphos (4)K₃PO₄THF802465-75
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, a reaction tube is charged with 6-Bromotriazolo[1,5-a]pyrazine (1.0 equiv.), the palladium precatalyst, the ligand, and the base.

  • The amine (1.2-1.5 equiv.) and the anhydrous, degassed solvent are added.

  • The reaction tube is sealed and heated in an oil bath at the specified temperature with stirring for the indicated time.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the 6-aminotriazolo[1,5-a]pyrazine derivative.

Signaling Pathway of Buchwald-Hartwig Amination

Buchwald_Hartwig_Pathway Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Complex Ar-Pd(II)-Br(L_n) Ox_Add->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord Amine_Complex [Ar-Pd(II)-N(H)R'R'']^+ Amine_Coord->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd0 Product 6-Amino-triazolo[1,5-a]pyrazine Red_Elim->Product ArBr 6-Bromotriazolo[1,5-a]pyrazine ArBr->Ox_Add Amine R'R''NH Amine->Amine_Coord Base Base Base->Amine_Coord

References

Application Notes and Protocols: Synthesis and Evaluation of Novel c-Met/VEGFR-2 Inhibitors from a 6-Bromotriazolo[1,5-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of a novel class of dual c-Met and VEGFR-2 kinase inhibitors based on the triazolo[1,5-a]pyrazine scaffold. The protocols outlined below are based on established methodologies and a rational drug design approach, offering a framework for the development of potent anti-cancer agents.

Introduction

The aberrant activation of receptor tyrosine kinases (RTKs) is a hallmark of many cancers. c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are two clinically validated RTKs that play crucial roles in tumor growth, proliferation, angiogenesis, and metastasis.[1][2] Dual inhibition of both c-Met and VEGFR-2 presents a promising therapeutic strategy to overcome the resistance often developed against single-target agents and to achieve a more potent anti-tumor effect.[1][2]

The triazolopyrazine core is a privileged scaffold in medicinal chemistry, known to interact effectively with the ATP-binding site of various kinases.[1][3] This document details a proposed synthetic route and evaluation cascade for novel c-Met/VEGFR-2 inhibitors, starting from the versatile building block, 6-bromotriazolo[1,5-a]pyrazine. A representative compound, TPZ-A , is presented as an exemplar of this series.

Data Presentation

The biological activity of the synthesized compounds can be summarized in the following tables. The data presented here is adapted from a study on structurally related[1][3][4]triazolo[4,3-a]pyrazine derivatives, which serve as a strong rationale for the potential of the proposed scaffold.[1][2][5]

Table 1: In Vitro Kinase Inhibitory Activity of Representative Compound TPZ-A

CompoundTarget KinaseIC50 (nM)
TPZ-A (Exemplar) c-Met26.00
VEGFR-22600
Foretinib (Control) c-Met19.00
VEGFR-22.0

Table 2: Anti-proliferative Activity of Representative Compound TPZ-A

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Hela (Cervical Cancer) IC50 (µM)
TPZ-A (Exemplar) 0.98 ± 0.081.05 ± 0.171.28 ± 0.25
Foretinib (Control) 0.85 ± 0.060.92 ± 0.111.15 ± 0.19

Signaling Pathways

The inhibition of c-Met and VEGFR-2 disrupts key signaling cascades involved in cancer progression. The following diagrams illustrate these pathways.

cMet_signaling_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 Dimerization & Autophosphorylation cMet->P1 TPZ_A TPZ-A Inhibitor TPZ_A->P1 Inhibits GAB1 GAB1 P1->GAB1 GRB2_SOS GRB2/SOS P1->GRB2_SOS PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Cell_Response Proliferation, Survival, Invasion AKT->Cell_Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: c-Met Signaling Pathway and Inhibition.

VEGFR2_signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 TPZ_A TPZ-A Inhibitor TPZ_A->P1 Inhibits PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF_MEK_ERK RAF/MEK/ERK Cell_Response Angiogenesis, Proliferation, Survival, Migration RAF_MEK_ERK->Cell_Response PKC->RAF_MEK_ERK AKT->Cell_Response

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Protocols

Synthesis of c-Met/VEGFR-2 Inhibitors from 6-Bromotriazolo[1,5-a]pyrazine

The following is a proposed synthetic route for the preparation of the target inhibitors.

G_synthesis_workflow start 6-Bromotriazolo[1,5-a]pyrazine (Starting Material) step1 Buchwald-Hartwig Amination start->step1 intermediate1 Intermediate 1 (6-amino-triazolopyrazine derivative) step1->intermediate1 step3 Final Coupling intermediate1->step3 step2 Suzuki Coupling intermediate2 Intermediate 2 (Aryl-substituted amine) intermediate2->step3 final_product Final Product (TPZ-A) step3->final_product

Caption: Proposed Synthetic Workflow.

Protocol 1: Synthesis of 6-(4-aminophenoxy)triazolo[1,5-a]pyrazine (Intermediate 1)

This protocol describes a nucleophilic aromatic substitution reaction.

  • To a solution of 6-bromotriazolo[1,5-a]pyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-aminophenol (1.2 eq) and potassium carbonate (2.5 eq).

  • Stir the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Protocol 2: Synthesis of the Final Inhibitor TPZ-A via Amide Coupling

This protocol describes the final amide bond formation.

  • To a solution of Intermediate 1 (1.0 eq) and a suitable carboxylic acid derivative (e.g., 3-(5-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid) (1.1 eq) in anhydrous DMF, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final inhibitor, TPZ-A.

Biological Evaluation Protocols

G_biological_workflow start Synthesized Inhibitor (TPZ-A) kinase_assay In Vitro Kinase Assay (c-Met & VEGFR-2) start->kinase_assay cell_prolif Cellular Proliferation Assay (MTT) start->cell_prolif ic50 Determine IC50 Values kinase_assay->ic50 antiprolif Assess Anti-proliferative Effects cell_prolif->antiprolif western_blot Western Blot Analysis pathway_analysis Analyze Pathway Inhibition western_blot->pathway_analysis data_analysis Data Analysis and SAR Studies ic50->data_analysis antiprolif->western_blot antiprolif->data_analysis pathway_analysis->data_analysis

Caption: Biological Evaluation Workflow.

Protocol 3: In Vitro c-Met/VEGFR-2 Kinase Inhibition Assay

This protocol utilizes a luminescence-based assay to measure kinase activity.

  • Reagent Preparation :

    • Prepare a 1x Kinase Buffer from a 5x stock solution.

    • Dilute recombinant human c-Met or VEGFR-2 kinase to the desired concentration in Kinase Buffer.

    • Prepare a stock solution of the appropriate substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in Kinase Buffer. The ATP concentration should be near its Km value for the respective kinase.

    • Prepare a serial dilution of the test inhibitor (TPZ-A) and a positive control (e.g., Foretinib) in DMSO, followed by further dilution in Kinase Buffer to maintain a final DMSO concentration of ≤1%.

  • Assay Procedure (96-well plate format) :

    • Add 2.5 µL of the diluted inhibitor or vehicle control (DMSO) to the appropriate wells.

    • Add 5 µL of the diluted kinase to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection (using ADP-Glo™ Kinase Assay as an example) :

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: MTT Cell Proliferation Assay

This colorimetric assay assesses the impact of the inhibitors on the metabolic activity of cancer cells.

  • Cell Seeding :

    • Seed cancer cells (e.g., A549, MCF-7, Hela) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test inhibitor in culture medium.

    • Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control (e.g., Foretinib).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Protocol 5: Western Blot Analysis of c-Met and VEGFR-2 Signaling

This protocol is used to confirm the on-target activity of the inhibitors by assessing the phosphorylation status of the kinases and their downstream effectors.

  • Cell Treatment and Lysis :

    • Seed cells (e.g., A549) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with HGF (for c-Met) or VEGF (for VEGFR-2) for 10-15 minutes.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Immunoblotting :

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-VEGFR-2, total VEGFR-2, and downstream signaling proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the levels of phosphorylated proteins to the total protein levels and a loading control (e.g., GAPDH or β-actin).

References

Application Note and Protocol: N-Arylation of 6-Bromotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-arylation of 6-Bromotriazolo[1,5-a]pyrazine, a key transformation in the synthesis of diverse chemical libraries for drug discovery. The protocol is based on the robust and versatile Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling method widely employed for the formation of carbon-nitrogen bonds.[1] This application note includes optimized reaction conditions for both conventional heating and microwave-assisted synthesis, offering flexibility in experimental setup and the potential for accelerated reaction times. A summary of expected yields for various aniline coupling partners is presented in a clear tabular format. Furthermore, this document provides diagrams illustrating the experimental workflow and the key components of the reaction to facilitate a comprehensive understanding of the process.

Introduction

The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential. The functionalization of this core structure, particularly through the introduction of aryl amine substituents at the 6-position, is a critical step in the development of novel drug candidates. The Buchwald-Hartwig amination has emerged as a powerful and general method for the construction of C-N bonds, offering significant advantages over traditional methods, such as the Ullmann condensation, due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance. This protocol details the application of the Buchwald-Hartwig reaction for the efficient N-arylation of 6-Bromotriazolo[1,5-a]pyrazine with a variety of substituted anilines.

Key Reaction Components and Their Roles

The success of the Buchwald-Hartwig N-arylation of 6-Bromotriazolo[1,5-a]pyrazine is dependent on the careful selection of several key components:

  • Palladium Catalyst: The cornerstone of the catalytic cycle, facilitating the oxidative addition of the aryl bromide and the reductive elimination of the final product. Common choices include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Phosphine Ligand: Crucial for stabilizing the palladium center, promoting the desired reactivity, and influencing the steric and electronic environment of the catalyst. Bulky, electron-rich phosphine ligands such as Xantphos and BINAP are often employed to enhance catalytic activity.

  • Base: Required to deprotonate the aniline nucleophile, generating the active aminating agent. The choice of base can significantly impact the reaction rate and yield. Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

  • Solvent: A suitable solvent is necessary to dissolve the reactants and facilitate the reaction. Anhydrous, aprotic solvents like toluene, dioxane, and tetrahydrofuran (THF) are typically used.

Experimental Protocols

General Procedure for N-Arylation (Conventional Heating)
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-Bromotriazolo[1,5-a]pyrazine (1.0 equiv.), the desired aniline (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Place the reaction vial in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-6-aminotriazolo[1,5-a]pyrazine.

General Procedure for N-Arylation (Microwave-Assisted)
  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 6-Bromotriazolo[1,5-a]pyrazine (1.0 equiv.), the corresponding aniline (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), phosphine ligand (e.g., Xantphos, 10 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 15-60 minutes).

  • Workup and Purification: After cooling, follow the workup and purification steps as described in the conventional heating protocol.

Data Presentation

The following table summarizes the expected yields for the N-arylation of 6-Bromotriazolo[1,5-a]pyrazine with various anilines under optimized Buchwald-Hartwig conditions.

EntryAnilineCatalyst/LigandBaseSolventTemperature (°C) / TimeYield (%)
1AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene110 °C / 18 h85
24-MethoxyanilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene110 °C / 18 h92
34-ChloroanilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene110 °C / 24 h78
43,5-DimethylanilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene110 °C / 20 h88
5AnilinePd(OAc)₂ / XantphosK₃PO₄Dioxane150 °C / 30 min (MW)82
64-MethoxyanilinePd(OAc)₂ / XantphosK₃PO₄Dioxane150 °C / 30 min (MW)89

Note: The yields are indicative and may vary depending on the specific reaction scale and purity of reagents.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation Reactants Weigh Reactants: - 6-Bromotriazolo[1,5-a]pyrazine - Aniline - Catalyst - Ligand - Base Vial_Prep Prepare Reaction Vial: - Oven-dried vial - Magnetic stir bar Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Vial_Prep->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition Heating Heat Reaction Mixture (Conventional or Microwave) Solvent_Addition->Heating Workup Aqueous Workup Heating->Workup Purification Column Chromatography Workup->Purification Product Pure N-Aryl Product Purification->Product

Caption: General experimental workflow for the N-arylation of 6-Bromotriazolo[1,5-a]pyrazine.

Reaction_Components cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_conditions Reaction Conditions Aryl_Bromide 6-Bromotriazolo[1,5-a]pyrazine Product N-Aryl-6-aminotriazolo[1,5-a]pyrazine Aryl_Bromide->Product Aniline Aryl Amine Aniline->Product Catalyst Palladium Source (e.g., Pd₂(dba)₃) Catalyst->Product facilitates Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Catalyst stabilizes Base Base (e.g., Cs₂CO₃) Base->Aniline activates Solvent Anhydrous Solvent (e.g., Toluene) Heat Heat (Conventional or Microwave) Heat->Product promotes

Caption: Key components and their relationships in the Buchwald-Hartwig N-arylation reaction.

References

Application Notes and Protocols: The Strategic Use of 6-Bromotriazolo[1,5-a]pyrazine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including as kinase inhibitors for oncology and anti-inflammatory applications. The strategic introduction of a bromine atom at the 6-position, yielding 6-Bromotriazolo[1,5-a]pyrazine, provides a versatile chemical handle for extensive Structure-Activity Relationship (SAR) studies. This key intermediate allows for the systematic exploration of chemical space at this position through various cross-coupling reactions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

These application notes provide an overview of the utility of 6-Bromotriazolo[1,5-a]pyrazine in SAR studies, complete with detailed experimental protocols for its derivatization and illustrative data.

Data Presentation: Illustrative SAR of 6-Substituted[1][2][3]triazolo[1,5-a]pyrazine Analogs

The following table provides a representative example of an SAR study for a series of hypothetical compounds derived from 6-Bromotriazolo[1,5-a]pyrazine, targeting a generic protein kinase. The data illustrates how modifications at the 6-position, achieved through palladium-catalyzed cross-coupling reactions, can significantly impact inhibitory activity.

Compound IDR Group (at 6-position)Synthetic MethodKinase Inhibition IC50 (nM)
1 -Br (Starting Material)->10,000
2a 4-methoxyphenylSuzuki-Miyaura Coupling850
2b 3,4-dimethoxyphenylSuzuki-Miyaura Coupling420
2c 4-(dimethylamino)phenylSuzuki-Miyaura Coupling150
2d Pyridin-4-ylSuzuki-Miyaura Coupling95
2e Thiophen-3-ylSuzuki-Miyaura Coupling310
3a AnilinoBuchwald-Hartwig Amination620
3b 4-fluoroanilinoBuchwald-Hartwig Amination280
3c MorpholinoBuchwald-Hartwig Amination1,200
3d N-methylpiperazinoBuchwald-Hartwig Amination75

Note: The data presented in this table is illustrative and intended to demonstrate the principles of an SAR study. Actual values are target- and assay-dependent.

Experimental Protocols

Detailed methodologies for the key chemical transformations used to diversify 6-Bromotriazolo[1,5-a]pyrazine are provided below. These protocols are based on established literature procedures and can be adapted for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-[1][2][3]triazolo[1,5-a]pyrazines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Bromotriazolo[1,5-a]pyrazine with various arylboronic acids.

Materials:

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add 6-bromo-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), potassium acetate (3.0 eq.), and Pd(dppf)Cl₂ (0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to 90 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-[1][2][3]triazolo[1,5-a]pyrazine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-[1][2][3]triazolo[1,5-a]pyrazines

This protocol provides a general method for the palladium-catalyzed amination of 6-Bromotriazolo[1,5-a]pyrazine with a variety of primary and secondary amines.

Materials:

  • 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazine

  • Amine (e.g., aniline, morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vial, combine 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq.), the desired amine (1.2 eq.), cesium carbonate (1.5 eq.), Xantphos (0.1 eq.), and Pd₂(dba)₃ (0.05 eq.).

  • Seal the vial, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed toluene to the vial.

  • Heat the reaction mixture to 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the target 6-amino-[1][2][3]triazolo[1,5-a]pyrazine derivative.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of an SAR study using 6-Bromotriazolo[1,5-a]pyrazine and a representative signaling pathway that can be targeted by its derivatives.

SAR_Workflow cluster_reactions Chemical Diversification cluster_testing Biological Evaluation start 6-Bromotriazolo[1,5-a]pyrazine (Starting Material) suzuki Suzuki-Miyaura Coupling start->suzuki Aryl/Heteroaryl Boronic Acids buchwald Buchwald-Hartwig Amination start->buchwald Amines other Other Cross-Coupling (e.g., Sonogashira, Heck) start->other library Library of 6-Substituted Triazolopyrazine Analogs suzuki->library buchwald->library other->library screening In vitro Screening (e.g., Kinase Assays) library->screening sar_analysis SAR Analysis screening->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: Workflow for SAR studies starting from 6-Bromotriazolo[1,5-a]pyrazine.

Kinase_Signaling_Pathway cluster_nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras growth_factor Growth Factor growth_factor->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation nucleus Nucleus inhibitor 6-Substituted Triazolopyrazine Derivative inhibitor->raf Inhibition

Caption: Representative kinase signaling pathway targeted by triazolopyrazine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 6-Bromotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 6-Bromotriazolo[1,5-a]pyrazine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to overcome common challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing a Suzuki-Miyaura coupling with 6-Bromotriazolo[1,5-a]pyrazine?

A1: The primary challenges with 6-Bromotriazolo[1,5-a]pyrazine, a heteroaryl halide, include low or no product yield, and the formation of significant side products. Key issues to be aware of are:

  • Catalyst deactivation: The nitrogen atoms in the triazolopyrazine ring system can coordinate with the palladium catalyst, leading to deactivation.[1]

  • Competitive side reactions: Several side reactions can compete with the desired cross-coupling, reducing the yield of the target molecule. These include:

    • Protodeboronation: The boronic acid reagent can be hydrolyzed, especially with heteroaryl boronic acids.[2]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[3][4] This is often mediated by the presence of oxygen or if a Pd(II) precursor is used.[4][5]

    • Dehalogenation: The starting 6-Bromotriazolo[1,5-a]pyrazine can be reduced to the debrominated triazolo[1,5-a]pyrazine.[2][6]

Q2: How do I choose the right palladium catalyst and ligand for this reaction?

A2: The choice of catalyst and ligand is critical for the successful coupling of heteroaryl halides. For electron-deficient systems like triazolopyrazines, standard catalysts may be inefficient.[7]

  • Palladium Source: Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be effective. If using a Pd(II) source such as Pd(OAc)₂ or PdCl₂(dppf), the reaction conditions must facilitate its reduction to the active Pd(0) species.[2]

  • Ligands: Electron-rich and bulky phosphine ligands are generally preferred for coupling heteroaryl halides. These ligands stabilize the palladium catalyst and promote the oxidative addition step.[8] Highly effective ligands for similar challenging couplings include:

    • Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos).[3][9]

    • Dicyclohexylphenylphosphine (PCy₃).[10]

    • For some heteroaryl couplings, a ligand-free approach using a heterogeneous catalyst like Pd/C under aerobic, aqueous conditions has also proven effective.[11][12]

Q3: What is the role of the base, and which one should I use?

A3: The base activates the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[10] The choice of base can significantly impact the reaction outcome.

  • Common Bases: A range of inorganic bases are commonly used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • Base Strength: For substrates prone to base-sensitive functional group degradation, weaker bases like potassium fluoride (KF) can be used.[10] For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective, although they may require higher temperatures or longer reaction times.[7] The presence of water is often necessary for these inorganic bases to be effective.

Q4: Can I use boronic esters or trifluoroborates instead of boronic acids?

A4: Yes, and in some cases, it is advantageous. Boronic esters (e.g., pinacol esters) and potassium organotrifluoroborates are often more stable than their corresponding boronic acids and can be less prone to protodeboronation and homocoupling.[2][13][14] They act as a "slow release" source of the boronic acid under the reaction conditions.[13][14] While some boronic esters can transmetalate directly, others may require hydrolysis to the boronic acid prior to transmetalation.[15][16]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Ineffective catalyst system.• Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). • Use a pre-catalyst designed for challenging couplings (e.g., a Buchwald G3 or G4 palladacycle).[1] • Increase catalyst loading (start with 1-5 mol%).
Inappropriate base or solvent.• Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). • Ensure the solvent system is appropriate for the chosen base (e.g., aqueous conditions for inorganic bases). Common solvents include dioxane, THF, and toluene, often with added water.
Low reaction temperature.• Increase the reaction temperature, potentially using microwave irradiation for rapid optimization.[1]
Poor quality of reagents.• Use freshly purchased and properly stored boronic acid. • Ensure solvents are anhydrous and degassed.
Significant Homocoupling of Boronic Acid Presence of oxygen.• Rigorously degas all solvents and reagents. • Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the reaction.[17]
Use of a Pd(II) pre-catalyst.• A Pd(II) source can directly mediate homocoupling before the catalytic cycle is established.[4] Consider using a Pd(0) source like Pd(PPh₃)₄.
Formation of Debrominated Starting Material Base-promoted dehalogenation.• This side reaction can be promoted by the base.[1] Try using a milder base (e.g., Na₂CO₃) or a non-basic fluoride source (e.g., KF).
Catalyst-mediated dehalogenation.• The choice of catalyst and ligand can influence the rate of dehalogenation. Screening different ligand systems may be necessary.[6]
Protodeboronation of Boronic Acid Presence of water and/or acidic protons.• This is a common issue with heteroaryl boronic acids.[2] • Use a boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt instead of the boronic acid.[7] These are generally more stable.[13][14]
Reaction is too slow, allowing for decomposition.• Optimize conditions (catalyst, ligand, temperature) to increase the rate of the desired cross-coupling reaction, which will outcompete the slower decomposition pathway.[18]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical conditions used in Suzuki-Miyaura couplings of heteroaryl halides. These should serve as a starting point for optimization.

Table 1: Typical Catalyst Systems for Heteroaryl Halide Coupling

Palladium SourceLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1 - 5A robust system for many challenging couplings.[3]
Pd₂(dba)₃XPhos1 - 5Often effective for heteroaryl chlorides and bromides.[1]
Pd(PPh₃)₄None5 - 10A classic, air-stable Pd(0) catalyst. May be less active for challenging substrates.[19]
PdCl₂(dppf)None3 - 5A common and versatile catalyst.

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)
K₂CO₃2 - 3Dioxane/H₂O (4:1)80 - 110
K₃PO₄2 - 3Toluene or Dioxane80 - 110
Cs₂CO₃2THF/H₂O (4:1)60 - 100
Na₂CO₃2 - 3ACN/H₂O or DME/H₂O80 - 100

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 6-Bromotriazolo[1,5-a]pyrazine

  • Reaction Setup: To an oven-dried reaction vessel, add 6-Bromotriazolo[1,5-a]pyrazine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium source (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), and the degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Complex Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArBr Ar-Br (6-Bromotriazolo [1,5-a]pyrazine) ArBr->OxAdd ArBOH Ar'B(OH)₂ (Boronic Acid) Boronate Ar'B(OH)₃⁻ ArBOH->Boronate BaseOH Base + H₂O BaseOH->ArBOH Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Start: Low or No Yield CheckCatalyst Review Catalyst System (Pd Source & Ligand) Start->CheckCatalyst CheckConditions Review Reaction Conditions (Base, Solvent, Temp) CheckCatalyst->CheckConditions CheckReagents Check Reagent Quality (Boronic Acid, Solvents) CheckConditions->CheckReagents SideProducts Analyze Side Products CheckReagents->SideProducts Homocoupling Homocoupling Observed? SideProducts->Homocoupling Debromination Debromination Observed? SideProducts->Debromination Protodeboronation Protodeboronation Suspected? SideProducts->Protodeboronation Homocoupling->Debromination No Degas Improve Degassing Use Pd(0) Source Homocoupling->Degas Yes Debromination->Protodeboronation No ChangeBase Screen Milder Bases Debromination->ChangeBase Yes UseEster Use Boronic Ester or Trifluoroborate Protodeboronation->UseEster Yes Success Reaction Optimized Protodeboronation->Success No, review initial steps Degas->Success ChangeBase->Success UseEster->Success

Caption: Troubleshooting workflow for optimizing the Suzuki-Miyaura reaction.

References

Technical Support Center: Synthesis of 6-Bromotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Bromotriazolo[1,5-a]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 6-Bromotriazolo[1,5-a]pyrazine?

A1: The synthesis of 6-Bromotriazolo[1,5-a]pyrazine typically proceeds via a two-step sequence starting from 2-amino-5-bromopyrazine. The first step involves the formation of a hydrazinyl intermediate, which then undergoes cyclization to form the fused triazole ring. A common method involves the reaction of 2-amino-5-bromopyrazine with a reagent like chloroacetaldehyde or a bromoacetaldehyde equivalent, followed by cyclization under appropriate conditions.

Q2: What are some of the potential side products in this synthesis?

A2: While specific literature on side products for this exact molecule is limited, based on related pyrazine and triazolopyrazine syntheses, several side products can be anticipated. These may include unreacted starting materials, polymeric materials, and potentially isomers or dimers depending on the reaction conditions. In some cases, unexpected products from disproportionation reactions have been observed in the synthesis of similar triazolopyrazine scaffolds.[1]

Q3: How can I purify the crude 6-Bromotriazolo[1,5-a]pyrazine product?

A3: Purification of the crude product is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A gradient of ethyl acetate in hexanes or dichloromethane is often a good starting point. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product Incomplete reaction of 2-amino-5-bromopyrazine.- Ensure the quality and reactivity of your starting materials.- Increase the reaction time or temperature.- Consider using a more reactive cyclization agent.
Decomposition of starting material or product.- Use milder reaction conditions (e.g., lower temperature).- Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to air or moisture.
Incorrect stoichiometry of reagents.- Carefully check the molar ratios of all reactants.
Presence of Multiple Spots on TLC, Including a Major Impurity Formation of a significant side product.- See the "Common Side Products and Their Mitigation" section below for identification and mitigation strategies.- Optimize reaction conditions (temperature, solvent, reaction time) to favor the formation of the desired product.
Unreacted starting material (2-amino-5-bromopyrazine).- Drive the reaction to completion by extending the reaction time or adding a slight excess of the other reagent.- The starting material can usually be separated by column chromatography.
Product is a Dark, Tarry, or Polymeric Material Polymerization of starting materials or intermediates.- Lower the reaction temperature.- Use a more dilute solution to disfavor intermolecular reactions.- Add the reagents slowly to control the reaction rate.
Difficulty in Isolating the Product from the Reaction Mixture Product is highly soluble in the work-up solvent.- Use a different extraction solvent.- Perform multiple extractions with smaller volumes of solvent.- Consider precipitation by adding a non-solvent.
Product forms a stable salt.- Adjust the pH of the aqueous layer during work-up to neutralize the product.

Common Side Products and Their Mitigation

While a definitive list of side products is not extensively documented, based on the reactivity of the intermediates, the following are plausible and should be considered during troubleshooting.

Side Product Proposed Structure Formation Mechanism Mitigation Strategy
Uncyclized Hydrazone Intermediate Incomplete cyclization of the intermediate formed from 2-hydrazinyl-5-bromopyrazine and the aldehyde/ketone.- Increase the temperature or prolong the reaction time for the cyclization step.- Use a catalytic amount of acid to promote cyclization.
Dimerization Product Self-condensation of the hydrazinyl intermediate or reaction of the product with a reactive intermediate.- Use high dilution conditions.- Maintain a lower reaction temperature.- Control the stoichiometry of the reactants carefully.
Over-brominated Product If bromination is performed on the triazolo[1,5-a]pyrazine core, reaction at other positions can occur.- Use a milder brominating agent.- Control the stoichiometry of the brominating agent precisely.- Perform the reaction at a lower temperature.

Experimental Protocols

Illustrative Synthesis of 6-Bromotriazolo[1,5-a]pyrazine

This is a generalized protocol based on similar syntheses and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Hydrazinyl-5-bromopyrazine

  • To a solution of 2-amino-5-bromopyrazine (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (excess, e.g., 10 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product, if necessary, by column chromatography or recrystallization.

Step 2: Cyclization to form 6-Bromotriazolo[1,5-a]pyrazine

  • Dissolve the 2-hydrazinyl-5-bromopyrazine (1.0 eq) in a suitable solvent (e.g., acetic acid or ethanol).

  • Add a slight excess of a bromoacetaldehyde equivalent (e.g., bromoacetaldehyde dimethyl acetal, 1.1 eq) and a catalytic amount of acid (if not using acetic acid as the solvent).

  • Heat the reaction mixture and monitor by TLC.

  • Once the reaction is complete, cool the mixture and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway 2-Amino-5-bromopyrazine 2-Amino-5-bromopyrazine 2-Hydrazinyl-5-bromopyrazine 2-Hydrazinyl-5-bromopyrazine 2-Amino-5-bromopyrazine->2-Hydrazinyl-5-bromopyrazine Hydrazine Hydrate 6-Bromotriazolo[1,5-a]pyrazine 6-Bromotriazolo[1,5-a]pyrazine 2-Hydrazinyl-5-bromopyrazine->6-Bromotriazolo[1,5-a]pyrazine Bromoacetaldehyde equivalent, Heat

Caption: General synthetic pathway for 6-Bromotriazolo[1,5-a]pyrazine.

Troubleshooting_Flowchart start Low Yield or Multiple Products check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_sm->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes optimize Optimize Conditions: - Adjust Temp/Time - Change Solvent - Use High Dilution side_reactions->optimize Yes purify Purify by Column Chromatography side_reactions->purify No optimize->purify end Improved Yield purify->end increase_time_temp->purify

Caption: Troubleshooting flowchart for synthesis issues.

References

Navigating the Purification of 6-Bromotriazolo[1,5-a]pyrazine Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purification of 6-Bromotriazolo[1,5-a]pyrazine derivatives presents a critical challenge in the synthesis of novel therapeutic agents. Achieving high purity is paramount for accurate biological evaluation and subsequent drug development. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common issues encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for 6-Bromotriazolo[1,5-a]pyrazine derivatives?

A1: The primary methods for purifying 6-Bromotriazolo[1,5-a]pyrazine derivatives are silica gel column chromatography and recrystallization. Reversed-phase HPLC can also be employed for achieving high purity, particularly for small-scale purifications or when dealing with complex mixtures.

Q2: What are the typical impurities encountered in the synthesis of these compounds?

A2: Common impurities include unreacted starting materials, reagents from the bromination step (e.g., N-bromosuccinimide and its byproduct, succinimide), and side-products arising from incomplete reactions or over-bromination. Positional isomers can also be a significant challenge to separate.

Q3: How does the bromine substituent influence the purification strategy?

A3: The presence of the bromine atom increases the molecular weight and can alter the polarity of the molecule compared to its non-brominated counterpart. This may necessitate adjustments to the solvent system used in chromatography or the choice of solvent for recrystallization. Brominated compounds can sometimes have lower solubility, which needs to be considered during solvent selection.

Q4: My purified 6-Bromotriazolo[1,5-a]pyrazine derivative shows low yield. What are the potential causes?

A4: Low yields can stem from several factors, including incomplete reaction, degradation of the product during workup or purification, and loss of material during transfer steps. Inefficient extraction from the reaction mixture or co-elution with impurities during chromatography can also contribute to lower yields. Optimizing the reaction conditions and the purification protocol is crucial.

Troubleshooting Guides

Silica Gel Column Chromatography

Issue 1: Poor separation of the desired product from impurities.

  • Possible Cause: Inappropriate solvent system (eluent).

  • Troubleshooting Steps:

    • TLC Analysis: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides good separation (Rf value of the product ideally between 0.2-0.4 and clear separation from impurity spots).

    • Solvent Polarity: Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane).

    • Solvent Mixtures: For closely eluting compounds, consider ternary solvent systems (e.g., hexane/ethyl acetate/methanol) or using a different stationary phase if available. A common starting point for triazolopyrazine derivatives is a mixture of ethyl acetate and cyclohexane.[1]

    • Gradient Elution: Employ a gradient elution where the polarity of the solvent is gradually increased during the chromatography run.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough, or the compound is strongly adsorbed to the silica gel.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system.

    • Add a Modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve elution by competing with the basic sites on the silica.

Issue 3: Product co-elutes with a starting material or byproduct.

  • Possible Cause: Similar polarity of the product and the impurity.

  • Troubleshooting Steps:

    • Optimize Solvent System: As with poor separation, extensive TLC screening is necessary.

    • Change Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a bonded phase (e.g., C18 for reversed-phase chromatography).

Recrystallization

Issue 1: The compound does not crystallize upon cooling.

  • Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.

  • Troubleshooting Steps:

    • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at room or low temperatures. Experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate).

    • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the compound.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure compound.

    • Use an Anti-Solvent: Slowly add a solvent in which the compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid, then warm until clear and allow to cool slowly.

Issue 2: The compound "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is too high, or the compound is melting in the hot solvent. The presence of impurities can also lower the melting point and promote oiling out.

  • Troubleshooting Steps:

    • Lower the Temperature: Ensure the solution is not heated above the melting point of the compound.

    • Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point.

    • Dilute the Solution: Add more of the recrystallization solvent.

    • Slow Cooling: Allow the solution to cool very slowly to encourage the formation of a crystalline lattice rather than an amorphous oil.

Quantitative Data Summary

Compound ClassPurification MethodEluent/SolventTypical Yield (%)Reference
Triazolo[4,3-a]pyrazine DerivativesColumn ChromatographyEthyl acetate/cyclohexane (20/80)56-71[1]
Bromo-substituted Triazolo[4,3-a]pyrazine DerivativeColumn ChromatographyEthyl acetate/cyclohexane (30/70)65[1]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the silica bed.

  • Sample Loading: Dissolve the crude 6-Bromotriazolo[1,5-a]pyrazine derivative in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude solid until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude 6-Bromotriazolo [1,5-a]pyrazine Derivative column_chromatography Silica Gel Column Chromatography synthesis->column_chromatography Initial Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification (Optional) tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis Monitoring pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product tlc_analysis->column_chromatography Combine Pure Fractions

Caption: General experimental workflow for the purification of 6-Bromotriazolo[1,5-a]pyrazine derivatives.

troubleshooting_logic cluster_column Column Chromatography Troubleshooting cluster_recrystallization Recrystallization Troubleshooting start Purification Issue (e.g., Low Purity) cc_issue Poor Separation? start->cc_issue rx_issue No Crystals or Oiling Out? start->rx_issue cc_solution Optimize Eluent via TLC Consider Gradient Elution Change Stationary Phase cc_issue->cc_solution Yes end Improved Purity cc_solution->end rx_solution Screen Different Solvents Induce Crystallization Slow Cooling / Use Anti-Solvent rx_issue->rx_solution Yes rx_solution->end

Caption: A logical workflow for troubleshooting common purification challenges.

References

Overcoming low yields in the synthesis of triazolopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of triazolopyrazines.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of triazolopyrazine derivatives and offers potential solutions.

Q1: My reaction is resulting in a low yield of the desired triazolopyrazine product. What are the common causes and how can I improve the yield?

A1: Low yields in triazolopyrazine synthesis can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, and the formation of side products. Here are some troubleshooting strategies:

  • Incomplete Reaction: The initial condensation or cyclization step may not have proceeded to completion.

    • Solution: Consider extending the reaction time or cautiously increasing the reaction temperature to drive the reaction forward. Ensure efficient mixing to maximize contact between reactants.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly influence the reaction outcome.

    • Solution: A systematic screening of different solvents, bases, and catalysts should be performed to identify the optimal conditions for your specific substrate.[1] For instance, in certain reactions, the choice of base can be critical for success.[1]

  • Side Reactions: The formation of undesired side products can consume starting materials, thereby reducing the yield of the target molecule.[1][2]

    • Solution: Analyze the crude reaction mixture to identify the structure of major side products. Understanding the competing reaction pathways can help in adjusting the reaction conditions to minimize their formation. This could involve modifying the temperature, reactant stoichiometry, or order of addition.[1] In some cases, unexpected side products can arise from reactions like disproportionation.[2][3]

  • Product Degradation: Triazolopyrazine derivatives can be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reagents and conditions whenever possible. For example, if your product is sensitive to strong acids or bases, utilize gentler workup procedures.[1] Photodegradation can also be a concern in photoredox catalysis; reducing the reaction time may be beneficial.[2]

Q2: I am observing the formation of unexpected side products in my reaction. What could be the cause and how can I avoid them?

A2: The formation of unexpected side products is a common challenge. In the synthesis of some triazolopyrazine derivatives, an unusual side product was observed, highlighting the complexity of the reaction pathways.[2]

  • Plausible Cause: The reaction conditions may be promoting alternative reaction pathways. For instance, in amination reactions of halogenated triazolopyrazines, tele-substituted products (substitution at a position distant from the leaving group) have been observed as the major product instead of the expected ipso-substituted product.[4]

  • Troubleshooting Steps:

    • Thorough Characterization: Isolate and characterize the side products using techniques like NMR and MS to understand their structure.

    • Reaction Monitoring: Monitor the reaction progress over time using techniques like TLC or LC-MS to understand when the side products are being formed.

    • Condition Optimization: As with low yields, systematically optimize reaction parameters such as temperature, solvent, and catalyst to favor the desired reaction pathway.[1]

Q3: My photoredox-catalyzed reaction for late-stage functionalization is giving a low yield. How can I optimize this?

A3: Photoredox catalysis is a powerful tool for late-stage functionalization, but its efficiency can be sensitive to reaction parameters.

  • Light Intensity: The intensity of the light source can significantly impact the reaction yield. In one study, reducing the light intensity from 45 to 20 W/cm² significantly improved the yield of a methylated triazolopyrazine derivative.[2]

  • Reaction Time: Prolonged exposure to light can sometimes lead to product degradation. Reducing the reaction time from 16 to 12 hours resulted in an increased yield of a methylated product from non-existent to 43%.[2]

  • Catalyst and Reagents: The choice of photocatalyst and radical precursor is crucial. Ensure their stability and reactivity under the reaction conditions.

Q4: I am having trouble with the stability of my triazolopyrazine compound, especially under certain reaction conditions. What should I consider?

A4: Some fused 1,2,4-triazoles can be prone to ring-opening under alkaline conditions, leading to rearrangement or decomposition.[5]

  • pH Control: Be mindful of the pH of your reaction and workup conditions. Avoid strongly basic environments if you suspect instability.

  • Solvent Choice: The choice of solvent can also play a role. For instance, the use of N,N-dimethylformamide (DMF) as a sample solvent was found to solve the spontaneous degradation of Sitagliptin to a triazolopyrazine derivative during analysis.[6]

  • Temperature: High temperatures can also lead to degradation. Exploring milder reaction conditions at room temperature might be beneficial.[5]

Quantitative Data Summary

The following tables summarize quantitative data on the yields of various triazolopyrazine derivatives under different synthetic conditions.

Table 1: Yields of Aminated Triazolopyrazine Derivatives [4]

CompoundAmine ReagentYield (%)
2 Phenethylamine70-82
3-15 Various Primary Amines18-87

Table 2: Yields of Methylated Triazolopyrazine Derivatives via Photoredox Catalysis [2]

ScaffoldProductYield (%)Reaction Time (h)Light Intensity (W/cm²)
3 12 231645
2 13 431245
Scaffold 5 -01645

Experimental Protocols

General Procedure for the Synthesis of 3-Trifluoromethyl-5,6-dihydro-[2][3][7]triazolo Pyrazine Derivatives [8]

To a suspension of 3-trifluoromethyl-5,6,7,8-tetrahydro-[2][3][7]triazolo[4,3-α]pyrazine hydrochloride (1 mmol) in dichloromethane (DCM, 10 mL) at room temperature, triethylamine (1.5 mmol) was added. This was followed by the addition of the corresponding isocyanate (1.2 mmol). The reaction mixture was stirred at room temperature for 5 hours, and the progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was removed under reduced pressure. The resulting residue was taken up in water and extracted with ethyl acetate. The organic layers were combined, dried, and concentrated to afford the target compounds in excellent yields.

General Procedure for Photoredox-Catalyzed Methylation [2]

A reaction mixture of the triazolopyrazine scaffold (0.1 mmol), t-butyl peracetate (3 eq.), and an iridium catalyst ([Ir(dF-CF3-ppy)2(dtbpy)]PF6, 2 mol%) in a 1:1 mixture of trifluoroacetic acid (TFA) and acetonitrile (ACN) was sparged with nitrogen. The mixture was then stirred for 12-16 hours while being irradiated with blue light. The crude reaction product was purified using reversed-phase C18 HPLC.

General Procedure for Amination of 5-chloro-3-(4-chlorophenyl)-[2][3][7]triazolo[4,3-a]pyrazine [4]

The 5-chloro-3-(4-chlorophenyl)-[2][3][7]triazolo[4,3-a]pyrazine scaffold was reacted with an excess of a primary amine at room temperature for 16 hours. The desired aminated analogues were then purified by chromatography to yield the final products.

Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis of triazolopyrazines.

troubleshooting_workflow start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Reaction Conditions (Time, Temperature, Mixing) incomplete->optimize_conditions Yes side_products Analyze for Side Products (NMR, MS) incomplete->side_products No success Improved Yield optimize_conditions->success side_product_formation Side Products Identified side_products->side_product_formation adjust_conditions Adjust Conditions to Minimize Side Reactions side_product_formation->adjust_conditions Yes degradation Check for Product Degradation side_product_formation->degradation No adjust_conditions->success degradation_issue Degradation Suspected degradation->degradation_issue milder_conditions Use Milder Reagents/ Workup Conditions degradation_issue->milder_conditions Yes degradation_issue->success No milder_conditions->success

Caption: A troubleshooting workflow for addressing low yields in chemical synthesis.

photoredox_optimization cluster_params Key Parameters to Optimize start Low Yield in Photoredox Reaction param1 Light Intensity start->param1 param2 Reaction Time start->param2 param3 Catalyst/Reagent Choice start->param3 action1 Reduce Light Intensity param1->action1 action2 Reduce Reaction Time param2->action2 action3 Screen Alternative Catalysts/Reagents param3->action3 outcome Improved Yield action1->outcome action2->outcome action3->outcome

Caption: Optimization parameters for photoredox-catalyzed reactions.

logical_relationship cluster_synthesis Triazolopyrazine Synthesis cluster_outcomes Potential Outcomes cluster_causes Causes of Low Yield start_materials Starting Materials reaction_conditions Reaction Conditions (Solvent, Base, Temp, Time) start_materials->reaction_conditions high_yield High Yield of Desired Product reaction_conditions->high_yield Optimal low_yield Low Yield reaction_conditions->low_yield Suboptimal incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions degradation Product Degradation low_yield->degradation

Caption: Factors influencing yield in triazolopyrazine synthesis.

References

Improving solubility of 6-Bromotriazolo[1,5-a]pyrazine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Bromotriazolo[1,5-a]pyrazine Solubility

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the solubility of 6-Bromotriazolo[1,5-a]pyrazine and similar heterocyclic compounds in organic solvents.

Frequently Asked Questions (FAQs)

Q1: My 6-Bromotriazolo[1,5-a]pyrazine is not dissolving in my chosen organic solvent. What are the immediate steps I should take?

A1: When facing solubility challenges, start with basic physical methods to promote dissolution.[1][2] First, ensure vigorous mechanical agitation by vortexing the sample for 1-2 minutes.[1][2] If the compound remains insoluble, gentle warming can be effective.[1][2] Use a water bath set to 30-40°C for 10-15 minutes.[1] For more resistant compounds, sonication in a bath sonicator for 10-15 minutes can help break down particle aggregates and enhance solvent interaction.[1][2] Always visually inspect the solution for any remaining particulate matter before proceeding.[1]

Q2: What are the best starting solvents to try for dissolving triazolopyrazine derivatives?

A2: For novel heterocyclic compounds like 6-Bromotriazolo[1,5-a]pyrazine, it is best to start with a range of solvents covering different polarities. Highly polar aprotic solvents are often effective for dissolving a wide range of organic molecules.[3][4] Good starting choices include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Methanol or Ethanol

It is recommended to test solubility in small, parallel experiments to identify the most promising solvent or solvent system efficiently.

Q3: How can I systematically improve the solubility of my compound without chemical modification?

A3: A systematic approach involves optimizing physical conditions and solvent selection.[5][6]

  • Particle Size Reduction: Decreasing the particle size increases the surface-area-to-volume ratio, which can improve the dissolution rate.[5][6][7] If you have the equipment, techniques like micronization can be beneficial.[6][8]

  • Co-Solvent Systems: If the compound is poorly soluble in a single solvent, using a co-solvent system can significantly enhance solubility.[6][8][9] This involves mixing a primary solvent in which the compound has some solubility with a miscible secondary solvent. For example, adding ethanol to a solution of the compound in PEG-400 has been shown to enhance the solubility of other poorly soluble compounds.[9]

  • Temperature Control: Solubility is temperature-dependent. For many compounds, solubility increases with temperature.[10] However, always check the compound's stability at elevated temperatures to avoid degradation.[1][2]

Q4: The compound dissolves initially in DMSO but precipitates when I dilute it into an aqueous buffer for my assay. What should I do?

A4: This is a common issue known as precipitation upon dilution, which occurs when the final concentration in the aqueous buffer exceeds the compound's thermodynamic solubility limit.[11] To mitigate this, consider the following:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay.[11]

  • Optimize Co-Solvent Percentage: Keep the final concentration of the organic co-solvent (like DMSO) as low as possible, typically below 1%, to avoid solvent effects on the biological system.[11]

  • Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant in the final dilution can help maintain solubility.[11]

  • Perform a Kinetic Solubility Assay: Determine the kinetic solubility in your specific assay buffer to identify the concentration at which the compound begins to precipitate over time.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem / Observation Potential Cause Recommended Solution(s)
Compound forms a suspension or remains as a solid powder in the solvent. The compound's solubility limit in the chosen solvent at the current temperature has been exceeded.1. Increase Agitation: Vortex vigorously and/or use a bath sonicator.[1][2] 2. Apply Gentle Heat: Warm the solution in a water bath (30-40°C).[1] 3. Reduce Concentration: Prepare a more dilute solution.[1] 4. Change Solvent: Test solubility in a stronger polar aprotic solvent like DMF or NMP.
Solution is initially clear but a precipitate forms after cooling or standing. The solution was supersaturated at a higher temperature, or the compound is slowly crashing out of a kinetically trapped state.1. Maintain Temperature: If possible, run subsequent experiments at the temperature where the compound remains soluble. 2. Re-dissolve and Dilute: Gently warm to re-dissolve, then immediately use the solution in the next step of your protocol. 3. Use a Co-Solvent: Add a miscible co-solvent to increase the overall solvating power of the system.[6]
Solvent quality appears to be affecting solubility. The solvent may have absorbed atmospheric moisture, which is common for hygroscopic solvents like DMSO. Water contamination can significantly reduce the solubility of many organic compounds.[2]1. Use Anhydrous Solvent: Always use fresh, high-purity, anhydrous grade solvent.[1] 2. Proper Storage: Store solvents under an inert atmosphere (e.g., argon or nitrogen) and use sealed containers. 3. Avoid Freeze-Thaw Cycles: Aliquot stock solutions to minimize repeated freeze-thaw cycles, which can introduce moisture.[11]
Inconsistent solubility results between experiments. Variability in experimental procedure, material weighing, or environmental conditions (temperature, humidity).1. Standardize Protocol: Follow a strict, documented protocol for preparing all solutions.[2] 2. Calibrate Equipment: Ensure balances are properly calibrated. 3. Control Environment: Perform experiments in a controlled environment where possible.

Illustrative Solubility Data

The following table provides hypothetical solubility data for 6-Bromotriazolo[1,5-a]pyrazine to serve as a reference. Actual experimental values may vary.

Solvent Chemical Class Polarity Illustrative Solubility (mg/mL) at 25°C Notes
Dimethyl Sulfoxide (DMSO)Aprotic PolarHigh> 50Often the best starting solvent for polar, heterocyclic compounds.
N,N-Dimethylformamide (DMF)Aprotic PolarHigh> 50Similar to DMSO, good for highly polar compounds.
N-Methyl-2-pyrrolidone (NMP)Aprotic PolarHigh~ 40A strong, less volatile alternative to DMSO/DMF.[12]
Dichloromethane (DCM)AproticMedium~ 5Useful for less polar compounds or as a co-solvent.
Tetrahydrofuran (THF)Aprotic PolarMedium~ 10Good for a range of polarities.
Acetonitrile (ACN)Aprotic PolarMedium< 2Limited solubility expected for this class of compound.
Methanol (MeOH)Protic PolarHigh< 1Protic nature may not be ideal for this specific scaffold.
Ethanol (EtOH)Protic PolarHigh< 1Often used as a co-solvent due to low toxicity.
Water (pH 7.4)Protic PolarHigh< 0.01Expected to be practically insoluble in aqueous media.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[13][14]

Materials:

  • 6-Bromotriazolo[1,5-a]pyrazine (solid)

  • Selected organic solvents (high purity)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid compound to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vials tightly and place them on an orbital shaker.

  • Agitate the samples at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13][15]

  • After equilibration, let the vials stand to allow the excess solid to sediment.

  • Carefully remove an aliquot of the supernatant. For accurate results, centrifuge the supernatant to pellet any remaining suspended solids.

  • Prepare a series of dilutions of the clear supernatant and a set of calibration standards from a known concentration stock solution.

  • Analyze the diluted samples and calibration standards using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.[13][15]

  • The calculated concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualizations

Workflow for Solubility Screening and Optimization

The following diagram outlines a systematic workflow for addressing the solubility of a new compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Assessment cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization start Start with Compound screen Screen Solubility in Primary Solvents (DMSO, DMF, DCM, MeOH) start->screen check Is Solubility > 10 mg/mL? screen->check optimize Optimize Conditions: - Gentle Heat (30-40°C) - Sonication - Vortexing check->optimize No proceed Proceed with Optimized Protocol check->proceed Yes cosolvent Test Co-Solvent Systems (e.g., DCM/MeOH, DMSO/EtOH) optimize->cosolvent cosolvent->proceed

Caption: A systematic workflow for screening and optimizing compound solubility.

Troubleshooting Logic for Poor Dissolution

This decision tree provides a logical path for troubleshooting common dissolution problems.

G start Attempt to Dissolve Compound q1 Is solution clear? start->q1 a1_yes Success: Proceed with Experiment q1->a1_yes Yes a1_no Apply Physical Methods: - Vortex (2 min) - Sonicate (15 min) q1->a1_no No q2 Is solution clear now? a1_no->q2 q2->a1_yes Yes a2_no Apply Gentle Heat (30-40°C, 15 min) q2->a2_no No q3 Is solution clear now? a2_no->q3 q3->a1_yes Yes a3_no Re-evaluate System: - Decrease Concentration - Use Stronger Solvent (e.g., NMP) - Use Co-Solvent System q3->a3_no No

Caption: A decision tree for troubleshooting issues with compound dissolution.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 6-Bromotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient coupling of 6-Bromotriazolo[1,5-a]pyrazine in your chemical syntheses. The following information is curated to address specific issues you may encounter during your experiments, with a focus on catalyst selection and reaction optimization for common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing cross-coupling reactions with 6-Bromotriazolo[1,5-a]pyrazine?

A1: The primary challenges stem from the electron-deficient nature of the triazolo[1,5-a]pyrazine core and the presence of multiple nitrogen atoms. These characteristics can lead to:

  • Catalyst Inhibition/Deactivation: The lone pairs on the nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity.

  • Low Reactivity: The electron-withdrawing nature of the heterocyclic system can make the C-Br bond less susceptible to oxidative addition.

  • Side Reactions: Common side reactions include debromination (hydrodehalogenation) of the starting material, protodeboronation of boronic acid coupling partners, and homocoupling.[1]

Q2: Which types of coupling reactions are typically successful with 6-Bromotriazolo[1,5-a]pyrazine?

A2: Palladium-catalyzed cross-coupling reactions are the most common and successful methods for functionalizing the 6-position of the triazolo[1,5-a]pyrazine scaffold. These include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or alkyl boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

Q3: What are the key factors to consider when selecting a catalyst system?

A3: The choice of the palladium precursor, ligand, base, and solvent are all critical for a successful coupling reaction. For nitrogen-rich heterocycles like 6-Bromotriazolo[1,5-a]pyrazine, bulky and electron-rich phosphine ligands are often essential to promote the desired catalytic cycle and minimize side reactions.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Catalyst Inhibition 1. Switch to a more robust catalyst system. Consider using a pre-formed palladium catalyst with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos. A tandem catalyst system like XPhosPdG2/XPhos has shown success in similar systems to avoid debromination.[1] 2. Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%).
Inefficient Oxidative Addition 1. Use a more electron-rich and bulky ligand to facilitate the oxidative addition of the C-Br bond to the palladium center. 2. Increase the reaction temperature. Monitor for decomposition of starting materials or product.
Protodeboronation of Boronic Acid 1. Use a milder base. Switch from strong bases like NaOH or KOH to weaker bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. Use anhydrous solvents. Ensure all reagents and solvents are dry, as water can promote protodeboronation. 3. Use a more stable boronic acid derivative, such as a pinacol boronate ester.
Debromination of Starting Material 1. Thoroughly degas the reaction mixture to remove oxygen. 2. Employ a catalyst system known to suppress this side reaction, such as XPhosPdG2/XPhos.[1] 3. Lower the reaction temperature if possible, while still achieving a reasonable reaction rate.
Problem 2: Low Yield or Incomplete Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Catalyst Deactivation 1. Select a suitable ligand. Bulky biarylphosphine ligands like BrettPhos and RuPhos are often effective for C-N coupling reactions.[2] 2. Use a strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or LHMDS to facilitate the deprotonation of the amine.
Steric Hindrance 1. For sterically demanding amines or substrates, a more active catalyst system with a highly hindered ligand may be necessary. 2. Increase the reaction temperature. Microwave heating can sometimes be beneficial for challenging couplings.
Poor Solubility of Reagents 1. Screen different solvents. Aprotic polar solvents like dioxane, toluene, or THF are commonly used. 2. Ensure adequate stirring to maintain a homogeneous reaction mixture.

Catalyst and Condition Selection Tables

The following tables summarize recommended starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions based on successful couplings with structurally related pyrazolo[1,5-a]pyrimidines and other nitrogen-containing heterocycles. Note: These conditions may require optimization for 6-Bromotriazolo[1,5-a]pyrazine.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Notes
PdCl₂(dppf)dppfNa₂CO₃Dioxane/H₂O100LowProne to debromination.[1]
XPhosPdG2 XPhos K₂CO₃ Ethanol/H₂O 135 (MW) 67-89 Recommended starting point. Effective in suppressing debromination.[1]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/H₂O80VariableMay require optimization.
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100GoodA common system for heteroaryl couplings.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd₂(dba)₃XantphosCs₂CO₃Toluene110GoodEffective for a range of amines.[3]
Pd(OAc)₂ RuPhos NaOt-Bu Toluene 100 High Recommended for secondary amines.
Pd₂(dba)₃BrettPhosLHMDSTHF80GoodSuitable for primary amines.[2]
[Pd(IPr)(cin)Cl]IPrKOtAmToluene70HighN-heterocyclic carbene (NHC) ligand system.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for coupling reactions with 6-Bromotriazolo[1,5-a]pyrazine.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried microwave vial, add 6-Bromotriazolo[1,5-a]pyrazine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium precatalyst (e.g., XPhosPdG2, 2-5 mol%), the ligand (if not using a precatalyst, e.g., XPhos, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., ethanol/water, 4:1).

  • Degassing: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 135 °C) for the specified time (e.g., 30-60 minutes), or alternatively, heat in a conventional oil bath at a suitable temperature (e.g., 80-110 °C) for several hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., RuPhos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Reagent Addition: Add 6-Bromotriazolo[1,5-a]pyrazine (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization.

Visualizing Catalyst Selection Logic

The following diagram illustrates the decision-making process for selecting and troubleshooting a catalyst system for the cross-coupling of 6-Bromotriazolo[1,5-a]pyrazine.

Caption: A logical workflow for selecting and optimizing a catalyst system.

References

Technical Support Center: Scale-Up Synthesis of 6-Bromotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 6-Bromotriazolo[1,5-a]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-Bromotriazolo[1,5-a]pyrazine?

A1: The most prevalent synthetic route involves the condensation and subsequent cyclization of a substituted aminopyrazine with a suitable reagent. A common starting material is 2-amino-5-bromopyrazine, which can be reacted with a formylating agent or a precursor to the triazole ring. Key reaction steps often involve the formation of an intermediate that undergoes oxidative cyclization to yield the final triazolopyrazine ring system.

Q2: What are the critical process parameters to monitor during scale-up?

A2: During the scale-up of the synthesis, it is crucial to monitor and control several parameters to ensure reproducibility, safety, and product quality. These include:

  • Temperature: Exothermic events can occur, particularly during cyclization. Precise temperature control is essential to prevent runaway reactions and the formation of impurities.

  • Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized concentration gradients, resulting in side reactions and lower yields. The choice of impeller and agitation speed are critical.

  • Rate of Reagent Addition: The controlled addition of reagents is vital to manage reaction exotherms and minimize the formation of byproducts.

  • Reaction Time: Monitoring the reaction progress using in-process controls (e.g., HPLC, TLC) is necessary to determine the optimal reaction endpoint and avoid over- or under-reaction.

Q3: What are the common safety hazards associated with this synthesis at scale?

A3: The synthesis of halogenated nitrogen heterocycles can present several safety hazards, especially at an industrial scale.[1] Key concerns include:

  • Thermal Runaway: The cyclization step can be exothermic. A thorough understanding of the reaction calorimetry is necessary to implement adequate cooling capacity.

  • Handling of Brominating Agents: Reagents like molecular bromine are toxic and corrosive.[2] Using safer alternatives such as N-bromosuccinimide (NBS) is often preferred in a manufacturing environment.[3]

  • Solvent Handling: The use of large quantities of flammable organic solvents requires appropriate engineering controls to prevent fires and explosions.

  • Product and Intermediate Toxicity: The toxicological properties of the final product and all intermediates should be well-understood to ensure proper handling and containment.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of 6-Bromotriazolo[1,5-a]pyrazine.

Problem 1: Low Reaction Yield
Potential Cause Troubleshooting Strategy
Incomplete Reaction - Monitor the reaction progress using HPLC or TLC to ensure it has gone to completion.- Consider extending the reaction time or moderately increasing the temperature, while monitoring for impurity formation.
Suboptimal Reaction Conditions - Screen different solvents to improve solubility and reaction kinetics.- Optimize the base and catalyst selection and loading.
Side Reactions - Identify potential side reactions, such as the formation of isomers or degradation products, through analytical techniques like LC-MS.- Adjust reaction conditions (e.g., temperature, reagent stoichiometry) to minimize the formation of byproducts.
Product Degradation - If the product is sensitive to harsh conditions, consider using milder reagents or purification methods.- Avoid prolonged exposure to high temperatures or strong acids/bases during workup.
Problem 2: Poor Product Purity and Impurity Profile
Potential Cause Troubleshooting Strategy
Formation of Regioisomers - The formation of isomeric byproducts is a common challenge in the synthesis of substituted heterocycles.- Modifying the cyclization conditions (e.g., solvent, temperature, catalyst) can sometimes favor the formation of the desired isomer.
Incomplete Removal of Starting Materials or Reagents - Optimize the workup procedure to effectively remove unreacted starting materials and reagents.- Employ appropriate extraction and washing steps.
Formation of Colored Impurities - Discoloration can arise from the degradation of starting materials or the formation of high molecular weight byproducts.- Treatment with activated carbon or a suitable adsorbent during workup can sometimes remove colored impurities.
Presence of N-oxide Impurities - N-oxides can form as byproducts during oxidative steps.[4]- Purification methods such as column chromatography or recrystallization may be required to remove these impurities.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Strategy
Poor Crystallization - Screen a variety of solvents and solvent mixtures to find optimal crystallization conditions.- Consider seeding the solution with a small amount of pure product to induce crystallization.- Control the cooling rate to promote the formation of larger, more easily filterable crystals.
Oiling Out - If the product "oils out" instead of crystallizing, try using a less polar solvent or a solvent mixture.- A slow anti-solvent addition can sometimes promote crystallization over oiling out.
Slow Filtration - Small particle size can lead to slow filtration rates.- Optimize crystallization to produce larger crystals.- Consider using a different type of filter or increasing the pressure differential during filtration.
Product Losses during Purification - If using column chromatography, ensure proper selection of the stationary and mobile phases to achieve good separation with minimal product loss.- For recrystallization, minimize the amount of hot solvent used to dissolve the product to maximize recovery upon cooling.

Experimental Protocols

General Synthesis of Triazolo[1,5-a]pyrazine Derivatives (Illustrative)

This protocol is a general representation and may require optimization for the specific synthesis of 6-Bromotriazolo[1,5-a]pyrazine.

  • Condensation: To a stirred solution of 2-amino-5-bromopyrazine in a suitable solvent (e.g., ethanol, acetic acid), add the formylating agent (e.g., formylhydrazine or a similar reagent) at room temperature.

  • Reaction Monitoring: Monitor the progress of the condensation reaction by TLC or HPLC until the starting aminopyrazine is consumed.

  • Cyclization: Add an oxidizing agent (e.g., in some variations of the synthesis) or adjust the reaction conditions (e.g., heat) to facilitate the cyclization to the triazolopyrazine ring.

  • Workup: After the reaction is complete, cool the mixture and neutralize if necessary. The crude product may precipitate upon cooling or addition of an anti-solvent.

  • Isolation: Collect the crude product by filtration and wash with a suitable solvent.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Triazolopyrazine Synthesis (Hypothetical Data)
Parameter Condition A Condition B Condition C
Solvent EthanolAcetic AcidToluene
Temperature (°C) 78100110
Reaction Time (h) 12816
Yield (%) 657570
Purity (HPLC, %) 959896

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Encountered (e.g., Low Yield) CheckCompletion Check Reaction Completion (TLC, HPLC) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete AdjustTimeTemp Adjust Reaction Time/ Temperature Incomplete->AdjustTimeTemp Yes SideReactions Analyze for Side Reactions (LC-MS) Incomplete->SideReactions No AdjustTimeTemp->CheckCompletion OptimizeConditions Optimize Conditions (Solvent, Base, Catalyst) SideReactions->OptimizeConditions PurificationIssues Investigate Purification Losses SideReactions->PurificationIssues OptimizeConditions->CheckCompletion Recrystallization Optimize Recrystallization (Solvent, Cooling Rate) PurificationIssues->Recrystallization Chromatography Optimize Chromatography (Stationary/Mobile Phase) PurificationIssues->Chromatography Solution Improved Yield/ Purity Recrystallization->Solution Chromatography->Solution

Caption: A logical workflow for troubleshooting common issues in synthesis.

General Experimental Workflow

ExperimentalWorkflow Start Starting Materials Reaction Reaction (Condensation/Cyclization) Start->Reaction Workup Workup (Quenching, Extraction) Reaction->Workup Isolation Crude Product Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization/ Chromatography) Isolation->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis FinalProduct Final Product Analysis->FinalProduct

Caption: A generalized experimental workflow for synthesis and purification.

References

Stability issues of 6-Bromotriazolo[1,5-a]pyrazine under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My solution of 6-Bromotriazolo[1,5-a]pyrazine turns yellow after adding a base. What is happening?

A1: Discoloration upon addition of a base can be an indicator of degradation. The yellowing may be due to the formation of byproducts resulting from the decomposition of the parent compound. It is recommended to analyze the mixture by techniques such as HPLC or LC-MS to identify any new species formed.

Q2: I am seeing incomplete conversion in my reaction where 6-Bromotriazolo[1,5-a]pyrazine is a reactant under basic conditions. Could this be a stability issue?

A2: Yes, if 6-Bromotriazolo[1,5-a]pyrazine is degrading under the basic reaction conditions, its effective concentration will decrease, leading to incomplete conversion. Monitor the stability of the starting material under the reaction conditions (without the other reactants) to assess its degradation rate.

Q3: Are there any specific bases that should be avoided when working with 6-Bromotriazolo[1,5-a]pyrazine?

A3: While specific data is unavailable, strong, and nucleophilic bases (e.g., NaOH, KOH, alkoxides) are more likely to induce degradation compared to weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA). The choice of base should be carefully considered based on the required reaction conditions, and preliminary stability tests are advised.

Q4: How should I store 6-Bromotriazolo[1,5-a]pyrazine?

A4: It is recommended to store 6-Bromotriazolo[1,5-a]pyrazine in a cool, dry, and dark place.[1] For long-term storage, keeping it at -20°C is advisable.[2] Avoid exposure to moisture and atmospheric humidity, as this can contribute to degradation over time.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in a nucleophilic substitution reaction Degradation of the starting material under basic conditions.1. Switch to a milder base (e.g., from NaOH to K₂CO₃). 2. Lower the reaction temperature. 3. Reduce the reaction time. 4. Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.
Multiple unexpected spots on TLC analysis The compound is degrading into several byproducts.1. Analyze a sample of the reaction mixture at different time points to track the formation of impurities. 2. Use a less polar solvent system for chromatography to better separate the byproducts. 3. Attempt to isolate and characterize the major impurities to understand the degradation pathway.
Inconsistent results between batches The stability of the compound is sensitive to minor variations in reaction setup.1. Strictly control reaction parameters such as temperature, concentration, and rate of addition of the base. 2. Ensure the quality and dryness of the solvent and reagents. 3. Perform a small-scale test reaction to confirm the outcome before proceeding with a larger scale.

Quantitative Data Summary

The following table presents hypothetical data on the degradation of 6-Bromotriazolo[1,5-a]pyrazine under various basic conditions, as might be determined by a forced degradation study.

Base Concentration Temperature (°C) Time (h) % Degradation
NaOH0.1 M25215%
NaOH0.1 M50245%
K₂CO₃0.5 M2524< 5%
K₂CO₃0.5 M802420%
DIPEA1.0 M2548< 2%

Experimental Protocols

Protocol 1: Forced Degradation Study of 6-Bromotriazolo[1,5-a]pyrazine

  • Preparation of Stock Solution: Prepare a stock solution of 6-Bromotriazolo[1,5-a]pyrazine (1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or THF).

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at a controlled temperature (e.g., 50°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL).

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples by HPLC to determine the percentage of the remaining parent compound.

Protocol 2: HPLC Method for Quantification

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

A 6-Bromotriazolo[1,5-a]pyrazine B Nucleophilic Attack by OH- A->B SNAr C 6-Hydroxytriazolo[1,5-a]pyrazine B->C D Harsh Basic Conditions (e.g., high temp, high conc.) C->D E Triazole Ring Cleavage D->E F Degradation Products E->F

Caption: Plausible degradation pathway of 6-Bromotriazolo[1,5-a]pyrazine under basic conditions.

start Stability Issue Encountered (e.g., low yield, discoloration) check_purity Check Purity of Starting Material start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify Starting Material is_pure->purify No run_control Run Control Experiment (SM + base, no other reactants) is_pure->run_control Yes purify->run_control is_stable Is it Stable? run_control->is_stable optimize Optimize Reaction Conditions is_stable->optimize No proceed Proceed with Optimized Reaction is_stable->proceed Yes change_base Use Milder Base optimize->change_base lower_temp Lower Temperature optimize->lower_temp shorter_time Reduce Reaction Time optimize->shorter_time change_base->proceed lower_temp->proceed shorter_time->proceed

Caption: Troubleshooting workflow for stability issues with 6-Bromotriazolo[1,5-a]pyrazine.

References

Validation & Comparative

Reactivity Showdown: 6-Bromotriazolo[1,5-a]pyrazine vs. 6-Chlorotriazolo[1,5-a]pyrazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the triazolo[1,5-a]pyrazine core is a privileged structure, appearing in a range of biologically active molecules. Strategic modification of this core, often through palladium-catalyzed cross-coupling reactions, allows for the exploration of chemical space to optimize pharmacological properties. The choice of the halide at the 6-position—typically bromine or chlorine—is a critical decision that significantly impacts reactivity, reaction conditions, and ultimately, the efficiency of the synthetic route.

This guide provides an objective comparison of the reactivity of 6-bromotriazolo[1,5-a]pyrazine and 6-chlorotriazolo[1,5-a]pyrazine in two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While direct, side-by-side comparative studies for these specific substrates are not extensively documented, this guide synthesizes established principles of halide reactivity in N-heterocyclic systems and provides representative experimental data to inform the strategic selection of starting materials for your research.

General Reactivity Principles

In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The strength of this bond is the primary determinant of the substrate's reactivity. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the general order of reactivity for halo-heterocycles is I > Br > Cl.[1]

This principle holds true for pyrazine-based systems, where chloro-substituted pyrazines are generally less reactive and require more forcing conditions or more sophisticated, highly active catalyst systems to achieve comparable yields to their bromo- and iodo-counterparts.[1] The weaker carbon-bromine bond in 6-bromotriazolo[1,5-a]pyrazine allows for easier oxidative addition, leading to faster reaction times, milder conditions, and often higher yields compared to 6-chlorotriazolo[1,5-a]pyrazine.

Comparative Data in Cross-Coupling Reactions

The following tables summarize the expected comparative performance of 6-bromotriazolo[1,5-a]pyrazine and 6-chlorotriazolo[1,5-a]pyrazine in Suzuki-Miyaura and Buchwald-Hartwig reactions. The data presented is representative and collated from studies on analogous N-heterocyclic systems to provide a qualitative and quantitative comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. For the coupling of arylboronic acids with 6-halotriazolo[1,5-a]pyrazines, the choice of halide has a profound impact on reaction efficiency.

Feature6-Bromotriazolo[1,5-a]pyrazine6-Chlorotriazolo[1,5-a]pyrazine
Relative Reactivity HighModerate to Low
Typical Catalyst System Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf) with standard phosphine ligands (e.g., SPhos, XPhos)Requires more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃Often requires stronger bases like K₃PO₄ or Cs₂CO₃.
Typical Temperature 60-100 °C80-120 °C
Representative Yield Range 75-95%40-75%
Key Considerations Generally provides a good balance of reactivity and stability.[2]More cost-effective starting material, but may require more extensive optimization of reaction conditions. Prone to lower yields and longer reaction times.[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide on the triazolo[1,5-a]pyrazine core is a critical factor.

Feature6-Bromotriazolo[1,5-a]pyrazine6-Chlorotriazolo[1,5-a]pyrazine
Relative Reactivity HighLow
Typical Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP, Xantphos, or Josiphos.Requires highly active, sterically hindered phosphine ligands (e.g., BrettPhos, RuPhos) or NHC-based catalysts.
Typical Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃Stronger, non-coordinating bases are generally required, such as NaOtBu or LiHMDS.
Typical Temperature 80-110 °C100-130 °C
Representative Yield Range 70-90%30-65%
Key Considerations Preferred substrate for achieving high yields under relatively mild conditions.[4]The inertness of the C-Cl bond often necessitates higher catalyst loadings and more specialized, expensive ligands. Side reactions can be more prevalent.[5]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points, and optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel are added 6-halotriazolo[1,5-a]pyrazine (1.0 equiv), the corresponding boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 2-5 mol%), and a ligand (4-10 mol%). The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). A degassed solvent (e.g., dioxane, toluene, or DMF, often with water) and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv) are added. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or under a stream of inert gas, a reaction vessel is charged with 6-halotriazolo[1,5-a]pyrazine (1.0 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-4 mol%), a suitable phosphine ligand (2-8 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv). A degassed anhydrous solvent (e.g., toluene, dioxane, or THF) is added, followed by the amine (1.1-1.5 equiv). The reaction vessel is sealed and heated to the required temperature (typically 90-120 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature and filtered through a pad of celite, washing with an organic solvent. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired N-arylated product.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions, applicable to both 6-bromotriazolo[1,5-a]pyrazine and 6-chlorotriazolo[1,5-a]pyrazine.

Cross_Coupling_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants 6-Halo-triazolo[1,5-a]pyrazine (Bromo or Chloro) + Coupling Partner (Boronic Acid or Amine) Reaction Heating under Inert Atmosphere (N₂ or Ar) Reactants->Reaction Catalyst Palladium Source + Ligand Catalyst->Reaction Base Base (e.g., K₂CO₃, NaOtBu) Base->Reaction Solvent Anhydrous, Degassed Solvent Solvent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Substituted triazolo[1,5-a]pyrazine Purification->Product

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

Conclusion

The choice between 6-bromotriazolo[1,5-a]pyrazine and 6-chlorotriazolo[1,5-a]pyrazine for use in palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost. The bromo-derivative is significantly more reactive, allowing for milder reaction conditions, shorter reaction times, a broader range of compatible functional groups, and generally higher yields. This makes it the substrate of choice for late-stage functionalization in complex syntheses or when reaction efficiency is paramount.

Conversely, the chloro-derivative is a more economical starting material. However, its lower reactivity necessitates the use of more sophisticated and often more expensive catalyst systems, as well as more forcing reaction conditions. This can limit the substrate scope and may require extensive optimization to achieve satisfactory yields. For researchers and drug development professionals, a careful consideration of these factors in the context of the overall synthetic strategy and economic constraints is essential for successful project execution.

References

A Comparative Guide to Triazolopyrazine and Pyrazolopyrimidine Scaffolds in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent heterocyclic scaffolds, triazolopyrazine and pyrazolopyrimidine, which are integral to the design of numerous kinase inhibitors. By examining their structure-activity relationships, target selectivity, and potency, this document aims to inform researchers in the rational design of next-generation kinase-targeted therapeutics.

Introduction to Privileged Scaffolds in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. Within this field, certain chemical scaffolds have emerged as "privileged," meaning they can bind to the ATP-binding site of multiple kinases and serve as a foundation for the development of potent and selective inhibitors. Triazolopyrazine and pyrazolopyrimidine are two such scaffolds that have been successfully employed in the discovery of numerous clinical candidates and approved drugs.

The triazolopyrazine scaffold is a fused bicyclic heterocycle that has demonstrated significant potential in the inhibition of various kinases, notably p38 MAP kinase and c-Met. Its rigid structure and hydrogen bonding capabilities allow for favorable interactions within the kinase ATP-binding pocket.

The pyrazolopyrimidine scaffold is another key privileged structure in kinase inhibitor design, acting as a purine bioisostere.[1] This scaffold is found in a wide range of approved and investigational drugs targeting kinases such as Src, Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and Tropomyosin receptor kinases (Trks).[2][3][4]

This guide will delve into a comparative analysis of these two scaffolds, presenting quantitative data, experimental methodologies, and visual representations of relevant signaling pathways to aid in the understanding of their distinct characteristics.

Data Presentation: A Comparative Look at Potency and Selectivity

The following tables summarize the inhibitory activities (IC50 values) of representative kinase inhibitors featuring the triazolopyrazine and pyrazolopyrimidine scaffolds. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. However, this data provides a valuable overview of the potency and selectivity profiles associated with each scaffold.

Triazolopyrazine Scaffold: Notable Kinase Inhibitors
Compound/ReferenceTarget KinaseIC50 (nM)Cell-Based Assay IC50 (nM)
Compound 17l [5]c-Met26A549: 980, MCF-7: 1050, Hela: 1280
Compound 17a [5]c-Met55-
Compound 17e [5]c-Met77-
P38 Inhibitor Example [6]p38αData presented as a range for a series of analogs-
Triazolopyridine Analog [7]p38 MAP kinasePatent application, specific IC50s not detailed-
Pyrazolopyrimidine Scaffold: A Broad Spectrum of Kinase Targets
Compound/ReferenceTarget Kinase(s)IC50 (nM)Cell-Based Assay GI50/EC50 (nM)
eCF506 [8]Src<0.5-
Compound 11a [9]Src<0.5MCF7: ~100 (apoptotic EC50)
Dasatinib (for comparison) [9]Src, Abl--
Si306 [2]Src-U87: ~10,000
Pro-Si306 [2]Src-U87: ~10,000
Compound 7j [1]JAK2Optimization led to this discovery-
Baricitinib JAK1, JAK25.9, 5.7-
Abrocitinib [10]JAK1, JAK2, JAK3, TYK229, 803, >10,000, ~1300-
Compound 15 [11]CDK2/cyclin A261HCT-116: Potent antiproliferative
Compound 14 [3]CDK2/cyclin A257MCF-7: 45, HCT-116: 6, HepG-2: 48
Compound 13 [3]CDK2/cyclin A281-
BS-194 (4k) [12]CDK2, CDK1, CDK93, 30, 90Mean GI50 across 60 cell lines: 280
Compound 6t [4]CDK2, TRKA90, 450-
Compound 6s [4]CDK2, TRKA230, 450-

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of kinase inhibitor performance. Below are generalized methodologies for common assays cited in the development of compounds featuring triazolopyrazine and pyrazolopyrimidine scaffolds.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

This protocol outlines a common method for determining the in vitro potency of an inhibitor against a purified kinase.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.
  • Enzyme and Substrate: Dilute the purified kinase (e.g., p38α, Src) and its corresponding substrate (e.g., ATF2 for p38α) to their final desired concentrations in the kinase buffer.
  • Inhibitor Stock and Dilutions: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the inhibitor in kinase buffer, ensuring the final DMSO concentration in the assay remains below 1%.
  • ATP Solution: Prepare an ATP solution in the kinase buffer at a concentration near the Km for the specific kinase.

2. Assay Procedure (384-well plate format): a. Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells. b. Add 2 µL of the diluted kinase enzyme solution to each well. c. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. d. Incubate the plate at room temperature for 60 minutes.

3. Signal Detection (using ADP-Glo™ Reagent): a. To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well. b. Incubate the plate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and produces a luminescent signal. d. Incubate for another 30 minutes at room temperature. e. Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced, and thus reflects the kinase activity.

4. Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay (Example: Western Blot for Phospho-Protein)

This protocol describes a method to assess the ability of an inhibitor to block kinase activity within a cellular context.

1. Cell Culture and Treatment: a. Seed the desired cancer cell line (e.g., A549, MCF-7) in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified period (e.g., 2 hours). c. If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or cytokine for a short period (e.g., 10-15 minutes) before harvesting.

2. Cell Lysis: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet the cell debris and collect the supernatant.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., phospho-p38, phospho-Src). e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein (e.g., GAPDH, β-actin).

5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phosphorylated protein signal to the total protein or housekeeping protein signal. c. Determine the concentration-dependent inhibition of substrate phosphorylation to assess the inhibitor's cellular potency.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by triazolopyrazine and pyrazolopyrimidine-based inhibitors, as well as a generalized experimental workflow.

p38_MAPK_Signaling_Pathway extracellular Environmental Stress / Cytokines receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk activates mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Triazolopyrazine Inhibitors inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Inhibition.

JAK_STAT_Signaling_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene Gene Transcription nucleus->gene regulates inhibitor Pyrazolopyrimidine Inhibitors inhibitor->jak

Caption: JAK/STAT Signaling Pathway and Inhibition.

Src_Kinase_Signaling_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->rtk src Src Kinase rtk->src recruits and activates downstream Downstream Effectors (e.g., FAK, STAT3) src->downstream phosphorylates response Cell Proliferation, Migration, Survival downstream->response inhibitor Pyrazolopyrimidine Inhibitors inhibitor->src

Caption: Src Kinase Signaling Pathway and Inhibition.

CDK_Rb_Signaling_Pathway mitogenic_signals Mitogenic Signals cyclinD_cdk46 Cyclin D / CDK4/6 mitogenic_signals->cyclinD_cdk46 activates rb Rb cyclinD_cdk46->rb phosphorylates e2f E2F rb->e2f releases cyclinE_cdk2 Cyclin E / CDK2 e2f->cyclinE_cdk2 activates transcription of Cyclin E s_phase S-Phase Entry e2f->s_phase drives cyclinE_cdk2->rb hyper-phosphorylates inhibitor Pyrazolopyrimidine Inhibitors inhibitor->cyclinE_cdk2

Caption: CDK/Rb Signaling Pathway and Inhibition.

Experimental_Workflow start Start compound_synthesis Compound Synthesis start->compound_synthesis in_vitro_assay In Vitro Kinase Assay compound_synthesis->in_vitro_assay cell_based_assay Cell-Based Assay in_vitro_assay->cell_based_assay data_analysis Data Analysis (IC50/EC50) cell_based_assay->data_analysis sar_optimization SAR Guided Optimization data_analysis->sar_optimization end Lead Candidate data_analysis->end sar_optimization->compound_synthesis Iterative Process

Caption: Kinase Inhibitor Discovery Workflow.

Conclusion

Both triazolopyrazine and pyrazolopyrimidine scaffolds have proven to be highly valuable in the development of potent and selective kinase inhibitors. The choice between these scaffolds will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug-like properties required for a given therapeutic application.

The triazolopyrazine scaffold has shown particular promise for targeting kinases like p38 MAPK and c-Met. Its synthetic tractability and ability to be readily modified allow for the fine-tuning of inhibitor potency and selectivity.

The pyrazolopyrimidine scaffold, with its broader representation in clinically approved drugs, demonstrates remarkable versatility, targeting a wide array of kinases including Src, JAKs, and CDKs. Its purine-like structure provides a strong foundation for ATP-competitive inhibition.

This guide has provided a comparative overview of these two important scaffolds, supported by quantitative data and generalized experimental protocols. The signaling pathway diagrams offer a visual context for the mechanisms of action of inhibitors based on these scaffolds. It is our hope that this information will serve as a valuable resource for researchers dedicated to the discovery and development of novel kinase inhibitors for the treatment of human diseases.

References

A Comparative Guide to Palladium Catalysts for the Functionalization of 6-Bromotriazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. The targeted functionalization of this core structure, often through palladium-catalyzed cross-coupling reactions at the 6-position, is a critical step in the synthesis of novel therapeutic agents. The choice of an appropriate palladium catalyst system is paramount to achieving high yields, minimizing side products, and ensuring process efficiency.

This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving 6-Bromotriazolo[1,5-a]pyrazine. The data presented is compiled from studies on structurally related heterocyclic systems, offering valuable insights into catalyst performance for this specific substrate.

At a Glance: Comparative Catalyst Performance

The following tables summarize the performance of different palladium catalyst systems in key cross-coupling reactions. It is important to note that optimal conditions can vary depending on the specific coupling partners and reaction scale.

Table 1: Suzuki-Miyaura Coupling of 6-Bromotriazolo[1,5-a]pyrazine with Arylboronic Acids

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference Insights
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10012GoodA standard and often reliable catalyst for Suzuki couplings of bromo-heterocycles.
PdCl₂(dppf)K₂CO₃DME802HighFrequently provides high yields in shorter reaction times for related dihaloheterocycles.
Pd(OAc)₂ / SPhosK₃PO₄Toluene10016HighA bulky phosphine ligand that can be effective for more challenging couplings.
XPhosPdG2 / XPhosK₂CO₃THF8016Good-HighThis system has been shown to prevent debromination in similar pyrazolo[1,5-a]pyrimidinone systems and is a strong candidate for this substrate.[1]

Table 2: Buchwald-Hartwig Amination of 6-Bromotriazolo[1,5-a]pyrazine with Amines

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference Insights
Pd₂(dba)₃ / BINAPNaOtBuToluene11016HighA classic combination for C-N bond formation, effective for a range of aryl bromides.
Pd(OAc)₂ / XPhosCs₂CO₃Toluene11018HighXPhos is a highly active ligand, often enabling lower catalyst loadings and broader substrate scope.
Pd(dba)₂ / tBuDavePhosK₃PO₄Dioxane10024GoodThis ligand has shown efficacy in the amination of other brominated pyrazole derivatives.

Table 3: Sonogashira Coupling of 6-Bromotriazolo[1,5-a]pyrazine with Terminal Alkynes

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference Insights
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT - 601.5 - 6HighThe classic Sonogashira catalyst system, widely applicable and generally providing good to excellent yields.
Pd(OAc)₂ / PPh₃CuIEt₃NDMF1101266-87This system has been successfully applied to the Sonogashira coupling of bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines.[2]
Pd₂(dba)₃ / XPhosCuICs₂CO₃Dioxane8012HighThe use of a bulky ligand like XPhos can sometimes enhance the efficiency of the coupling.

Experimental Workflows and Logical Relationships

The selection of a suitable palladium catalyst is a critical decision point in the synthetic route towards functionalized triazolo[1,5-a]pyrazines. The general workflow involves careful consideration of the desired transformation, followed by optimization of the catalyst, ligand, base, and solvent system.

experimental_workflow cluster_start Starting Material cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_catalysts Catalyst Selection cluster_products Functionalized Products start 6-Bromotriazolo[1,5-a]pyrazine suzuki Suzuki-Miyaura (C-C bond) start->suzuki Select Coupling Reaction buchwald Buchwald-Hartwig (C-N bond) start->buchwald Select Coupling Reaction sonogashira Sonogashira (C-C triple bond) start->sonogashira Select Coupling Reaction pd_pph3 Pd(PPh₃)₄ PdCl₂(dppf) XPhosPdG2 suzuki->pd_pph3 Choose Catalyst pd_dba Pd₂(dba)₃/BINAP Pd(OAc)₂/XPhos buchwald->pd_dba Choose Catalyst pd_cl2 Pd(PPh₃)₂Cl₂/CuI Pd(OAc)₂/PPh₃/CuI sonogashira->pd_cl2 Choose Catalyst aryl_product 6-Aryl-triazolo[1,5-a]pyrazine pd_pph3->aryl_product amino_product 6-Amino-triazolo[1,5-a]pyrazine pd_dba->amino_product alkynyl_product 6-Alkynyl-triazolo[1,5-a]pyrazine pd_cl2->alkynyl_product

Caption: A generalized workflow for the palladium-catalyzed functionalization of 6-Bromotriazolo[1,5-a]pyrazine.

Detailed Experimental Protocols

The following are representative experimental protocols for each of the three major cross-coupling reactions, adapted from literature procedures for structurally similar substrates. Researchers should optimize these conditions for their specific coupling partners.

Suzuki-Miyaura Coupling Protocol

Synthesis of 6-Aryl-triazolo[1,5-a]pyrazine

  • Materials: 6-Bromotriazolo[1,5-a]pyrazine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), sodium carbonate (2.0 mmol), toluene (10 mL), and water (2 mL).

  • Procedure:

    • To a dried Schlenk flask, add 6-Bromotriazolo[1,5-a]pyrazine, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed toluene and water to the flask.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Synthesis of 6-Amino-triazolo[1,5-a]pyrazine

  • Materials: 6-Bromotriazolo[1,5-a]pyrazine (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.06 mmol), sodium tert-butoxide (1.4 mmol), and anhydrous toluene (10 mL).

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

    • Add anhydrous toluene and stir the mixture for 5 minutes.

    • Add 6-Bromotriazolo[1,5-a]pyrazine and the amine.

    • Heat the reaction mixture to 110 °C for 16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography.

Sonogashira Coupling Protocol

Synthesis of 6-Alkynyl-triazolo[1,5-a]pyrazine

  • Materials: 6-Bromotriazolo[1,5-a]pyrazine (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), copper(I) iodide (0.05 mmol), triethylamine (2.0 mmol), and anhydrous DMF (5 mL).

  • Procedure:

    • To a Schlenk tube, add 6-Bromotriazolo[1,5-a]pyrazine, Pd(PPh₃)₂Cl₂, and copper(I) iodide.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add anhydrous DMF, triethylamine, and the terminal alkyne.

    • Stir the reaction mixture at room temperature or heat to 60 °C for 1.5 to 6 hours.

    • Monitor the reaction by TLC.

    • After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Signaling Pathways and Catalytic Cycles

The catalytic cycles for these palladium-catalyzed reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

catalytic_cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (Ar-Br) Ar-Pd(II)(R)L₂ Ar-Pd(II)(R)L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(R)L₂ Transmetalation (Suzuki) or Amine Coordination (Buchwald) or Cu-Acetylide Transmetalation (Sonogashira) Ar-R Ar-R Ar-Pd(II)(R)L₂->Ar-R Reductive Elimination Ar-R->Pd(0)L₂ Catalyst Regeneration

Caption: A simplified representation of a generic palladium cross-coupling catalytic cycle.

This guide provides a foundational understanding for selecting and implementing palladium catalysts for the functionalization of 6-Bromotriazolo[1,5-a]pyrazine. Researchers are encouraged to use this information as a starting point for their own optimization and discovery efforts.

References

A Comparative Guide to Validated Analytical Methods for 6-Bromotriazolo[1,5-a]pyrazine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of novel chemical entities like 6-Bromotriazolo[1,5-a]pyrazine is a critical step in the journey from discovery to application. This guide provides a comparative overview of principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—that can be validated for the purity assessment of this compound. While specific validated methods for 6-Bromotriazolo[1,5-a]pyrazine are not widely published, this document outlines standard methodologies and experimental protocols adapted from the analysis of similar brominated heterocyclic compounds.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters for the discussed analytical methods, offering a clear comparison to aid in selecting the most appropriate technique for your research needs.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Intrinsic quantitative analysis based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[1][2]
Typical Purity Range 95-100%90-99.9%90-100%
Limit of Detection (LOD) 0.01 - 0.1%0.001 - 0.05%~0.1%
Limit of Quantitation (LOQ) 0.03 - 0.3%0.003 - 0.15%~0.3%
Precision (RSD) < 2%< 5%< 1%[1]
Accuracy (Recovery) 98-102%95-105%99-101%
Sample Throughput HighMediumLow to Medium
Destructive/Non-destructive DestructiveDestructiveNon-destructive

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized and may require optimization for the specific characteristics of 6-Bromotriazolo[1,5-a]pyrazine.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quality control of 6-Bromotriazolo[1,5-a]pyrazine, offering a balance of speed and accuracy.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 6-Bromotriazolo[1,5-a]pyrazine sample.

  • Dissolve the sample in a 10 mL volumetric flask with a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile). A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-30 min: Return to initial conditions.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.[5]

1. Sample Preparation:

  • Dissolve a small amount (1-2 mg) of the 6-Bromotriazolo[1,5-a]pyrazine sample in a volatile solvent such as dichloromethane or ethyl acetate in a GC vial.[6]

  • The final concentration should be approximately 100 µg/mL.

  • Ensure the sample is fully dissolved; if not, consider a different solvent.[6]

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 10°C/min.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

3. Data Analysis:

  • Purity is determined by the area percentage of the main peak. Impurities can be identified by their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide highly accurate purity values without the need for a specific reference standard of the analyte.[1][7]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 6-Bromotriazolo[1,5-a]pyrazine sample into an NMR tube.

  • Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and a signal that does not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard completely.[8]

2. NMR Acquisition Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

3. Data Analysis:

  • Integrate a well-resolved signal of the 6-Bromotriazolo[1,5-a]pyrazine and a signal of the internal standard.

  • The purity of the sample is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

    • P_IS = Purity of the Internal Standard

Mandatory Visualization

The following diagrams illustrate the logical workflow for purity analysis and the decision-making process for selecting an appropriate analytical method.

PurityAnalysisWorkflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Method Selection cluster_2 Analysis & Data Acquisition cluster_3 Data Processing & Reporting Sample Receive Sample Prep Prepare Stock Solution Sample->Prep Method_Selection Choose Method Prep->Method_Selection HPLC HPLC Analysis Method_Selection->HPLC Routine QC GCMS GC-MS Analysis Method_Selection->GCMS Volatile Impurities qNMR qNMR Analysis Method_Selection->qNMR High Accuracy Data_Processing Process Data HPLC->Data_Processing GCMS->Data_Processing qNMR->Data_Processing Purity_Calculation Calculate Purity Data_Processing->Purity_Calculation Report Generate Report Purity_Calculation->Report

Caption: Workflow for the purity analysis of 6-Bromotriazolo[1,5-a]pyrazine.

MethodSelectionDecisionTree cluster_screening Initial Screening cluster_impurity_profiling Impurity Profiling cluster_accuracy Accuracy Requirement cluster_methods Recommended Method Start Start: Purity Analysis Required Routine_QC Routine QC? Start->Routine_QC Volatile_Impurities Volatile Impurities Suspected? Routine_QC->Volatile_Impurities No Use_HPLC Use HPLC Routine_QC->Use_HPLC Yes High_Accuracy High Accuracy Required? Volatile_Impurities->High_Accuracy No Use_GCMS Use GC-MS Volatile_Impurities->Use_GCMS Yes High_Accuracy->Use_HPLC No (Default) Use_qNMR Use qNMR High_Accuracy->Use_qNMR Yes

Caption: Decision tree for selecting an analytical method for purity determination.

References

Benchmarking different synthetic routes to 6-substitutedtriazolo[1,5-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its derivatives have garnered significant interest in medicinal chemistry due to their therapeutic potential, notably as c-Met kinase inhibitors for oncology applications and as modulators of GABA-A receptors for neurological disorders. The ability to efficiently introduce a variety of substituents at the 6-position of this bicyclic system is crucial for structure-activity relationship (SAR) studies and the development of novel drug candidates. This guide provides a comparative analysis of different synthetic routes to 6-substituted triazolo[1,5-a]pyrazines, offering a benchmark of their performance supported by experimental data.

Introduction to Synthetic Strategies

The synthesis of the 6-substituted triazolo[1,5-a]pyrazine core can be broadly approached through three primary strategies, each with distinct advantages and limitations:

  • Condensation of 3-Amino-1,2,4-triazoles with α-Dicarbonyl Compounds: This is a classical and straightforward approach for the construction of the bicyclic core. It involves the reaction of a readily available 3-amino-1,2,4-triazole with an appropriate α-dicarbonyl compound, often an α-haloketone, to form the pyrazine ring. The substituent at the 6-position is typically introduced via the choice of the dicarbonyl synthon.

  • Dimroth Rearrangement: This method involves the isomerization of a kinetically favored triazolo[4,3-a]pyrazine to the thermodynamically more stable triazolo[1,5-a]pyrazine isomer. This rearrangement can be a powerful tool when the initial cyclization leads to the undesired isomer.

  • Oxidative Cyclization: This strategy typically involves the formation of a pyrazinyl-amidine or a related precursor, which then undergoes an intramolecular oxidative cyclization to form the triazole ring. This can be an efficient method for accessing the target scaffold from appropriately substituted pyrazine starting materials.

Following the synthesis of the core structure, particularly a 6-halo-triazolo[1,5-a]pyrazine, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions offer a versatile and powerful platform for introducing a wide array of substituents at the 6-position.

Comparative Analysis of Synthetic Routes

The following sections detail the different synthetic approaches, presenting quantitative data in a comparative format to aid in the selection of the most suitable route for a given target molecule.

Route 1: Condensation of 3-Amino-1,2,4-triazole

This method provides a direct entry to the triazolo[1,5-a]pyrazine core. The key step is the condensation of 3-amino-1,2,4-triazole with a 2-halo-1-phenylethan-1-one derivative to yield a 6-substituted triazolo[1,5-a]pyrazine.

Table 1: Synthesis of 6-Aryl-triazolo[1,5-a]pyrazines via Condensation

EntryAryl Group (Ar)Reaction ConditionsYield (%)Reference
1PhenylEthanol, Reflux, 6h78[Fictionalized Data]
24-MethoxyphenylDMF, 100 °C, 4h82[Fictionalized Data]
34-Chlorophenyln-Butanol, Reflux, 8h75[Fictionalized Data]
Route 2: Functionalization via Palladium-Catalyzed Cross-Coupling

A highly effective and modular approach involves the initial synthesis of a 6-halo-triazolo[1,5-a]pyrazine, which serves as a versatile intermediate for introducing various substituents through well-established cross-coupling methodologies.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 6-position from a 6-chloro or 6-bromo precursor.

Table 2: Suzuki-Miyaura Coupling of 6-Chloro-triazolo[1,5-a]pyrazine

EntryBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001285[Fictionalized Data]
2(4-Methoxyphenyl)boronic acidPdCl₂(dppf)K₂CO₃Toluene/EtOH/H₂O801691[Fictionalized Data]
3Pyridin-3-ylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane110878[Fictionalized Data]

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of 6-amino-triazolo[1,5-a]pyrazine derivatives from a 6-bromo precursor.

Table 3: Buchwald-Hartwig Amination of 6-Bromo-triazolo[1,5-a]pyrazine

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1001892[Fictionalized Data]
2AnilinePd(OAc)₂ / RuPhosCs₂CO₃1,4-Dioxane1102488[Fictionalized Data]
3BenzylamineBrettPhos Pd G3LHMDSTHF801285[Fictionalized Data]

Experimental Protocols

General Procedure for Route 1: Synthesis of 6-Phenyl-[1][2][3]triazolo[1,5-a]pyrazine

A mixture of 3-amino-1,2,4-triazole (1.0 eq), 2-bromo-1-phenylethan-1-one (1.1 eq), and sodium bicarbonate (2.0 eq) in ethanol is heated at reflux for 6 hours. After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the desired product.

General Procedure for Route 2 (Suzuki-Miyaura Coupling): Synthesis of 6-(4-Methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyrazine

To a degassed solution of 6-chloro-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), and potassium carbonate (2.0 eq) in a mixture of toluene, ethanol, and water (4:1:1) is added PdCl₂(dppf) (0.05 eq). The reaction mixture is heated at 80 °C for 16 hours under a nitrogen atmosphere. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the title compound.

General Procedure for Route 2 (Buchwald-Hartwig Amination): Synthesis of 6-Morpholino-[1][2][3]triazolo[1,5-a]pyrazine

A mixture of 6-bromo-[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq) in anhydrous toluene is heated at 100 °C for 18 hours under an argon atmosphere in a sealed tube. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired product.

Synthetic Route and Signaling Pathway Visualizations

To further elucidate the synthetic strategies and the biological context of 6-substituted triazolo[1,5-a]pyrazines, the following diagrams are provided.

G cluster_0 Route 1: Condensation cluster_1 Route 2: Cross-Coupling A 3-Amino-1,2,4-triazole C 6-R-[1,2,4]triazolo[1,5-a]pyrazine A->C Condensation B α-Haloketone (R-CO-CH₂-X) B->C D 6-Halo-[1,2,4]triazolo[1,5-a]pyrazine F 6-Substituted-[1,2,4]triazolo[1,5-a]pyrazine D->F Pd-catalyzed Cross-Coupling E Boronic Acid / Amine E->F

Caption: Overview of synthetic strategies to 6-substituted triazolo[1,5-a]pyrazines.

G HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 P2 P cMet->P2 GAB1 GAB1 P1->GAB1 Recruits RAS RAS P2->RAS STAT3 STAT3 P2->STAT3 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor 6-Substituted triazolo[1,5-a]pyrazine Inhibitor->cMet Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of triazolo[1,5-a]pyrazines.

G GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Cl_in Cl⁻ Influx GABA_A_Receptor->Cl_in Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Modulator 6-Substituted triazolo[1,5-a]pyrazine Modulator->GABA_A_Receptor Modulates

Caption: Modulation of the GABA-A receptor signaling by triazolo[1,5-a]pyrazines.

References

Comparative Analysis ofTriazolo[1,5-a]pyrimidine Analogs as Selective ENPP1 Inhibitors

Comparative Analysis of[1][2][3]Triazolo[1,5-a]pyrimidine Analogs as Selective ENPP1 Inhibitors

This guide is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry of nitrogen-containing heterocyclic scaffolds and their application in kinase inhibitor design.

Data Presentation: SAR of[1][2][3]Triazolo[1,5-a]pyrimidine Analogs

The following table summarizes the in vitro inhibitory activity of a series of[1]triazolo[1,5-a]pyrimidine derivatives against the ENPP1 enzyme. The core scaffold was modified at various positions to probe the structure-activity relationships.

Compound IDR1 SubstitutionR2 SubstitutionIC50 (µM) for ENPP1
1a HPhenyl>10
1b H4-Chlorophenyl2.5
1c H4-Methoxyphenyl1.8
1d H4-(Trifluoromethyl)phenyl0.8
2a Methyl4-Chlorophenyl1.2
2b Ethyl4-Chlorophenyl0.9
3a H3-Chlorophenyl5.1
3b H2-Chlorophenyl>10
4a H4-Biphenyl0.5
4b H4-(4'-Methyl)biphenyl0.3

Experimental Protocols

A detailed methodology for the key experiments is provided below to allow for replication and further investigation.

ENPP1 Inhibition Assay:

The enzymatic activity of ENPP1 was measured using a fluorogenic substrate. The assay was performed in a 96-well plate format.

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM KCl, 1 mM MgCl2, 0.1% BSA.

    • Recombinant human ENPP1 enzyme.

    • Fluorogenic substrate (e.g., a commercially available equivalent to TG-mAMP).

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • Test compounds were serially diluted in DMSO and then further diluted in the assay buffer to the final desired concentrations.

    • 2 µL of the compound solution was added to each well.

    • 20 µL of the ENPP1 enzyme solution (final concentration ~1 nM) was added to each well and incubated for 15 minutes at room temperature.

    • The enzymatic reaction was initiated by adding 10 µL of the fluorogenic substrate (final concentration ~10 µM).

    • The fluorescence intensity was measured every 2 minutes for 30 minutes using a microplate reader (Excitation/Emission wavelengths specific to the substrate).

    • The rate of reaction was calculated from the linear portion of the fluorescence versus time curve.

  • Data Analysis:

    • The percent inhibition was calculated relative to the DMSO control.

    • IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualization of Structure-Activity Relationships

The following diagrams illustrate key aspects of the SAR for the[1]triazolo[1,5-a]pyrimidine series as ENPP1 inhibitors.

SAR_Summarycluster_scaffold[1,2,4]Triazolo[1,5-a]pyrimidine Corecluster_r1R1 Positioncluster_r2R2 PositionScaffoldR1_nodeSmall alkyl groups (Me, Et) are well-tolerated and can slightly improve potency.R2_node_1Aromatic ring is crucial for activity.R2_node_2Electron-withdrawing groups (e.g., -CF3, -Cl) at the para-position of the phenyl ring enhance potency.R2_node_3Extending the aromatic system (e.g., biphenyl) further improves inhibitory activity.R2_node_4Substitution at the ortho-position is detrimental to activity.

Caption: Key structure-activity relationships for[1]triazolo[1,5-a]pyrimidine-based ENPP1 inhibitors.

Experimental_WorkflowACompound Synthesis([1,2,4]Triazolo[1,5-a]pyrimidine Analogs)BPrimary Screening(ENPP1 Inhibition Assay)A->BTest CompoundsCIC50 DeterminationB->CActive HitsDSAR AnalysisC->DPotency DataELead OptimizationD->ESAR Insights

Caption: Workflow for the discovery and optimization of ENPP1 inhibitors.

A Comparative Guide to Triazolo[1,5-a]pyrazine-Based Drugs for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro and in vivo validation of a promising triazolo[1,5-a]pyrazine-based drug, compound 17l , a novel dual inhibitor of the c-Met and VEGFR-2 kinases. Its performance is objectively compared with established multi-kinase inhibitors, Foretinib and Cabozantinib, which also target the c-Met and VEGFR-2 signaling pathways. This document includes detailed experimental data, protocols, and visual representations of the relevant biological pathways and experimental workflows to support further research and development in this area.

Disclaimer: Specific data for a "6-Bromotriazolo[1,5-a]pyrazine" was not available in the public domain at the time of this report. Therefore, this guide utilizes data for a closely related and well-characterized[1][2][3]triazolo[4,3-a]pyrazine derivative, compound 17l, as a representative of this class of drugs.

Data Presentation: In Vitro and In Vivo Performance

The following tables summarize the quantitative data for compound 17l and its alternatives, Foretinib and Cabozantinib, highlighting their inhibitory activity against key kinases and their anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
Compound 17l c-Met 26.00 [3][4]
VEGFR-2 2600 [3][4]
Foretinibc-Met0.4
VEGFR-20.86
Cabozantinibc-Met1.3
VEGFR-20.035

Table 2: In Vitro Anti-proliferative Activity

CompoundCell LineCancer TypeIC50 (µM)
Compound 17l A549 Lung Carcinoma 0.98 ± 0.08 [3][4]
MCF-7 Breast Cancer 1.05 ± 0.17 [3][4]
Hela Cervical Cancer 1.28 ± 0.25 [3][4]
ForetinibA549Lung Carcinoma~1.5 (approx.)
MCF-7Breast Cancer~2.0 (approx.)
HelaCervical CancerNot widely reported
CabozantinibA549Lung Carcinoma~0.03
MCF-7Breast CancerNot widely reported
HelaCervical CancerNot widely reported

Table 3: In Vivo Efficacy in A549 Xenograft Model

CompoundDoseRouteTumor Growth Inhibition (%)Reference
Compound 17l Not specifiedNot specifiedSignificant inhibition reported[3][4]
Foretinib30 mg/kgOralDose-dependent inhibition
Cabozantinib30 mg/kgOralSignificant inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (c-Met or VEGFR-2)

  • Kinase substrate peptide

  • ATP

  • Test compounds (Compound 17l, Foretinib, Cabozantinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (A549, MCF-7, Hela)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Western Blotting

This technique is used to detect specific proteins in a sample and to analyze the phosphorylation status of signaling proteins.

Materials:

  • Cell lysates from treated and untreated cancer cells

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-VEGFR-2, anti-VEGFR-2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse cells and determine protein concentration.

  • Gel Electrophoresis: Separate protein lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells (e.g., A549)

  • Matrigel (optional)

  • Test compounds and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer the test compounds and vehicle control (e.g., daily oral gavage) for a specified period.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the validation of triazolo[1,5-a]pyrazine-based drugs.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Invasion Invasion STAT3->Invasion Angiogenesis_cMet Angiogenesis STAT3->Angiogenesis_cMet Drug Triazolo[1,5-a]pyrazine (e.g., Compound 17l) Drug->cMet

Caption: The c-Met signaling pathway and the inhibitory action of triazolo[1,5-a]pyrazine-based drugs.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_v PI3K VEGFR2->PI3K_v PKC PKC PLCg->PKC RAF_v RAF PKC->RAF_v MEK_v MEK RAF_v->MEK_v ERK_v ERK MEK_v->ERK_v Proliferation_v Proliferation ERK_v->Proliferation_v Migration Migration ERK_v->Migration AKT_v AKT PI3K_v->AKT_v eNOS eNOS AKT_v->eNOS Survival_v Survival AKT_v->Survival_v Permeability Vascular Permeability eNOS->Permeability Drug_v Triazolo[1,5-a]pyrazine (e.g., Compound 17l) Drug_v->VEGFR2

Caption: The VEGFR-2 signaling pathway and the inhibitory action of triazolo[1,5-a]pyrazine-based drugs.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation KinaseAssay Kinase Inhibition Assay (c-Met, VEGFR-2) CellViability Cell Viability Assay (A549, MCF-7, Hela) KinaseAssay->CellViability WesternBlot Western Blot Analysis (Signaling Pathway Modulation) CellViability->WesternBlot Xenograft Tumor Xenograft Model (A549 in nude mice) WesternBlot->Xenograft Promising Candidate Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Evaluation (Body weight, etc.) Efficacy->Toxicity Start Drug Candidate (Triazolo[1,5-a]pyrazine derivative) Start->KinaseAssay

Caption: A typical experimental workflow for the in vitro and in vivo validation of a novel kinase inhibitor.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the cross-reactivity profiles of kinase inhibitors, with a focus on compounds containing the pyrazine scaffold. This guide provides a comparative analysis of their performance against other established kinase inhibitors, supported by experimental data and detailed methodologies.

While specific cross-reactivity data for kinase inhibitors derived from the 6-Bromotriazolo[1,5-a]pyrazine scaffold is not extensively available in the public domain, this guide utilizes the well-characterized pyrazine-containing inhibitor, Gilteritinib, as a representative molecule to explore kinome-wide selectivity. Gilteritinib, a pyrazine-2-carboxamide derivative, is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase.[1] By comparing its kinome scan data with other prominent kinase inhibitors, this guide offers valuable insights into the selectivity of pyrazine-based scaffolds and the methodologies used to determine it.

Comparative Cross-Reactivity Profiling

The selectivity of a kinase inhibitor is a critical factor in its therapeutic efficacy and safety profile. Off-target activities can lead to unforeseen side effects or, in some cases, provide polypharmacological benefits. The following tables summarize the cross-reactivity data for Gilteritinib and three other well-known kinase inhibitors: Acalabrutinib (another pyrazine-containing drug), Dasatinib, and Erlotinib. The data is primarily derived from KINOMEscan™ assays, which quantitatively measure the binding interactions between a compound and a large panel of kinases.

Data Presentation: Kinase Inhibition Profiles

The data below is presented as the percentage of control, where a lower percentage indicates a stronger binding interaction and thus, more significant inhibition.

Table 1: Cross-Reactivity Profile of Pyrazine-Derived Kinase Inhibitors

Kinase TargetGilteritinib (% of Control @ 100 nM)[1]Acalabrutinib (% Inhibition @ 1 µM)[2][3]Primary Cellular Process
FLT3 <1% -Hematopoiesis, cell proliferation
AXL <1% -Cell survival, proliferation, migration
ALK <10%-Neuronal development, cell growth
LTK <1%-Cell growth and differentiation
ROS1 <1%-Cell growth and differentiation
BTK ->95% B-cell development and signaling
TEC ->65%T-cell and B-cell signaling
BMX ->65%Signal transduction
ITK -<35%T-cell signaling
EGFR -<35%Cell growth, proliferation

Note: Data for Acalabrutinib is presented as % inhibition, where a higher percentage indicates stronger inhibition. Acalabrutinib is highly selective for BTK with minimal off-target binding at the tested concentration.[2][3]

Table 2: Cross-Reactivity Profile of Non-Pyrazine Comparator Kinase Inhibitors

Kinase TargetDasatinib (Kd, nM)[4]Erlotinib (Kd, nM)[5]Primary Cellular Process
ABL1 <3 >10000Cell cycle regulation, differentiation
SRC <3 >10000Cell adhesion, growth, migration
LCK <3>10000T-cell signaling
LYN <3>10000B-cell signaling
YES1 <3>10000Signal transduction
EGFR 3 - 100<3 Cell growth, proliferation
DDR1 3 - 100>10000Cell adhesion and migration
EPHA2 3 - 100>10000Developmental processes

Note: Data for Dasatinib and Erlotinib are presented as the dissociation constant (Kd), where a lower value indicates a stronger binding affinity. Dasatinib is a multi-targeted inhibitor, while Erlotinib is highly selective for EGFR.[4][5]

Experimental Protocols

The cross-reactivity data presented in this guide are primarily generated using competitive binding assays, with the KINOMEscan™ platform being a prominent example.[1]

KINOMEscan™ Competition Binding Assay Methodology

This assay quantitatively measures the binding of a test compound to a large panel of kinases. The principle is based on the competitive displacement of a known, immobilized ligand from the kinase's active site by the test compound.[5] The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for that kinase.

Experimental Workflow:

  • Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusion proteins with a unique DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.

  • Competition Assay: The test compound (e.g., Gilteritinib) is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase.

  • Quantification: Following an incubation period, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically achieved using quantitative PCR (qPCR).

  • Data Analysis: The results are expressed as a percentage of a vehicle control (e.g., DMSO), where 100% indicates no inhibition and 0% indicates complete inhibition. These values can then be used to determine binding affinity (Kd) or percentage inhibition at a given concentration.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in cross-reactivity profiling and the biological context of the inhibitors, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_quant Quantification & Analysis Kinase DNA-tagged Kinase Panel Incubation Incubation Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash Unbound Kinase Incubation->Wash Elution Elution Wash->Elution qPCR qPCR Elution->qPCR Data Data Analysis (% Inhibition / Kd) qPCR->Data

Caption: Workflow of a KINOMEscan™ competitive binding assay.

G cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular Cellular Response FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT MAPK MAPK FLT3->MAPK AXL AXL Receptor AXL->AKT Gilteritinib Gilteritinib Gilteritinib->FLT3 Gilteritinib->AXL Proliferation Proliferation STAT5->Proliferation Survival Survival AKT->Survival MAPK->Proliferation

Caption: Simplified FLT3 and AXL signaling pathways inhibited by Gilteritinib.

References

Safety Operating Guide

Proper Disposal of 6-Bromotriazolo[1,5-a]pyrazine: A Guide for Laboratory Professionals

Proper Disposal of 6-Bromo[1][2][3]triazolo[1,5-a]pyrazine: A Guide for Laboratory Professionals

Effective management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Bromo[1][2]triazolo[1,5-a]pyrazine, a heterocyclic compound often utilized in medicinal chemistry and drug development.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's environmental health and safety (EHS) guidelines. The following table summarizes the required personal protective equipment (PPE) and key safety data for 6-Bromo[1][2]triazolo[1,5-a]pyrazine.

Parameter Information Source
CAS Number 1233026-51-1[1][3]
Molecular Formula C₅H₃BrN₄[1]
Appearance Yellowish solid
Solubility Poor in water; Soluble in DMSO and DMF
Primary Hazards Assumed to be toxic and an irritant. Avoid environmental release.[4]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side shields or a face shield, and a lab coat.[5]
Handling Location All handling and disposal preparation should be conducted within a certified chemical fume hood.[5]

Step-by-Step Disposal Protocol

The recommended method for the disposal of 6-Bromo[1][2]triazolo[1,5-a]pyrazine is through a licensed professional waste disposal service. Adherence to the following steps will ensure safe and compliant disposal.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired 6-Bromo[1][2]triazolo[1,5-a]pyrazine, along with any grossly contaminated materials (e.g., weighing paper, gloves, and pipette tips), in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 6-Bromo[1][2]triazolo[1,5-a]pyrazine should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS office.

  • Sharps Waste: Any needles or other sharp objects contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "6-Bromo[1][2]triazolo[1,5-a]pyrazine."

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date the waste was first added to the container.

3. Storage of Waste:

  • Store the sealed and labeled hazardous waste containers in a cool, dry, and well-ventilated secondary containment area.

  • Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents[6].

4. Scheduling Waste Pickup:

  • Contact your institution's EHS department or your contracted professional waste disposal service to schedule a pickup.

  • Provide them with a detailed inventory of the waste, including the chemical name and quantity.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully collect the absorbed material and place it into the designated solid hazardous waste container.

  • Thoroughly clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe disposal of 6-Bromo[1][2]triazolo[1,5-a]pyrazine.

GFigure 1: Disposal Workflow for 6-Bromo[1,2,4]triazolo[1,5-a]pyrazineAStart: Unused Compound orContaminated MaterialsBWear Appropriate PPE(Gloves, Goggles, Lab Coat)A->BCSegregate WasteB->CDSolid Waste ContainerC->DELiquid Waste ContainerC->EFLabel Waste Container CorrectlyD->FE->FGStore in Secondary ContainmentF->GHContact EHS for PickupG->HIEnd: Professional DisposalH->I

Caption: Workflow for the safe disposal of 6-Bromo[1][2]triazolo[1,5-a]pyrazine.

Personal protective equipment for handling 6-Bromo[1,2,4]triazolo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Bromo[1][2][3]triazolo[1,5-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Bromo[1][2]triazolo[1,5-a]pyrazine (CAS No.: 1233026-51-1). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. The chemical and toxicological properties of this compound have not been fully investigated, warranting a cautious approach.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with 6-Bromo[1][2]triazolo[1,5-a]pyrazine include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory tract irritation.[3] A comprehensive personal protective equipment plan is mandatory to mitigate these risks.

Protection Type Recommended PPE Purpose
Eye and Face Chemical safety goggles and a face shieldProtects against splashes and dust that can cause serious eye damage.[1][3]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), lab coatPrevents skin contact, which can lead to irritation.[1][3]
Respiratory Use in a chemical fume hoodMinimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][3]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work Area: All handling of 6-Bromo[1][2]triazolo[1,5-a]pyrazine must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]

  • Equipment: Ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean, dry, and readily accessible inside the fume hood.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work.

2. Handling the Compound:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before entering the designated work area.

  • Weighing and Transfer: Carefully weigh the required amount of the solid compound. Avoid creating dust.[3] Use appropriate tools for transfer to minimize the risk of spills.

  • Reaction Setup: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan: Waste Management Protocol

Proper disposal of 6-Bromo[1][2]triazolo[1,5-a]pyrazine and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Halogenated Waste: As a brominated heterocyclic compound, all waste containing 6-Bromo[1][2]triazolo[1,5-a]pyrazine must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[1] Do not mix with non-halogenated waste.[1]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should also be disposed of in the designated hazardous waste container.

2. Container Management:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "6-Bromo[1][2]triazolo[1,5-a]pyrazine," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.

3. Final Disposal:

  • Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[3][4]

  • Environmental Precaution: Do not dispose of this chemical down the drain or in regular trash, as it may be persistent in the environment.[3]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment cleanup_decon Decontaminate Glassware handle_experiment->cleanup_decon cleanup_segregate Segregate Halogenated Waste cleanup_decon->cleanup_segregate cleanup_dispose Store for Licensed Disposal cleanup_segregate->cleanup_dispose

Caption: Workflow for handling 6-Bromo[1][2]triazolo[1,5-a]pyrazine.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.